molecular formula C6H7BrN2O2S B183437 N-(5-bromopyridin-2-yl)methanesulfonamide CAS No. 89466-22-8

N-(5-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B183437
CAS No.: 89466-22-8
M. Wt: 251.1 g/mol
InChI Key: WOYAADKYEDTQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)methanesulfonamide is a chemical building block of interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for metalloenzymes. Recent research has identified related sulfonamide-containing compounds as effective scaffolds for targeting zinc-dependent metalloenzymes . These enzymes, such as Insulin-degrading enzyme (IDE), are important therapeutic targets due to their role in conditions like type-2 diabetes mellitus and Alzheimer's disease . The structural features of this compound, including the bromopyridine moiety and the methanesulfonamide group, make it a versatile intermediate for further chemical elaboration. It serves as a key precursor in structure-activity relationship (SAR) studies aimed at discovering and optimizing new pharmacological tools. Researchers can utilize this building block to develop probes that help decipher the biological roles of specific metalloenzymes and explore new therapeutic strategies. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYAADKYEDTQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355081
Record name N-(5-bromo-2-pyridinyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-22-8
Record name N-(5-bromo-2-pyridinyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the bromopyridine moiety allows for further functionalization through various cross-coupling reactions, while the methanesulfonamide group can influence the physicochemical properties and biological activity of target molecules. Accurate and reproducible synthesis of this intermediate is crucial for the advancement of drug discovery programs.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine. The second step is the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride to produce the final product.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Sulfonylation 2-aminopyridine 2-aminopyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine 2-aminopyridine->2-amino-5-bromopyridine Brominating Agent (e.g., Br2, NBS) This compound This compound 2-amino-5-bromopyridine->this compound Base (e.g., Pyridine) methanesulfonyl_chloride methanesulfonyl_chloride methanesulfonyl_chloride->this compound Experimental_Workflow Start Start Dissolve_Reactant Dissolve 2-amino-5-bromopyridine in anhydrous pyridine Start->Dissolve_Reactant Cool_Reaction Cool to 0°C Dissolve_Reactant->Cool_Reaction Add_Reagent Add methanesulfonyl chloride dropwise Cool_Reaction->Add_Reagent React Stir at room temperature (12-16h) Add_Reagent->React Monitor_TLC Monitor reaction by TLC React->Monitor_TLC Workup Aqueous work-up (HCl, H₂O, NaHCO₃, Brine) Monitor_TLC->Workup Reaction complete Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by chromatography or recrystallization Concentration->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

In-Depth Technical Guide: N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 5-bromopyridine. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. The pyridine ring is also a common scaffold in medicinal chemistry. This document provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound.

Chemical Properties

This compound is a white solid.[1] Its fundamental chemical and physical properties are summarized in the table below. While some experimental data is available, other properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂S[1]
Molecular Weight 251.1 g/mol [1]
Melting Point 161-163 °C[1]
Appearance White solid[1]
Boiling Point (Predicted) 347.5 ± 52.0 °CChemicalBook
Density (Predicted) 1.802 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 5.74 ± 0.10ChemicalBook
Storage Temperature 2-8 °CChemicalBook

Synthesis

A general method for the synthesis of this compound involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride.

Experimental Protocol

The following is a general procedure adapted from the synthesis of similar sulfonamide compounds.

Materials:

  • 2-amino-5-bromopyridine

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate). A 1:1 (v/v) mixture of petroleum ether and ethyl acetate has been reported to be a suitable eluent for a similar compound.[1]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. A yield of 90% has been reported for this compound.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction 2-amino-5-bromopyridine->Reaction Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction Pyridine Pyridine Pyridine->Reaction DCM Dichloromethane (DCM) DCM->Reaction Temp 0 °C to Room Temp. Temp->Reaction Quench Quench with Water Extract DCM Extraction Quench->Extract Wash Wash (aq. NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Purify Column Chromatography (Petroleum ether/Ethyl acetate) Dry->Purify Product This compound Purify->Product Reaction->Quench

Synthesis Workflow for this compound

Spectral Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 250.[1]

No experimental ¹H NMR, ¹³C NMR, or FT-IR data for this compound was found in the searched literature. The following are predicted spectral data or data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

  • Pyridyl Protons: Three protons on the pyridine ring are expected to appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the bromine atom is likely to be the most downfield.

  • NH Proton: A broad singlet corresponding to the sulfonamide N-H proton is expected. Its chemical shift will be dependent on the solvent and concentration.

  • Methyl Protons: A singlet for the three protons of the methyl group of the methanesulfonamide moiety is expected, likely in the region of δ 2.5-3.5 ppm.

¹³C NMR (Predicted):

  • Pyridyl Carbons: Five signals are expected for the carbons of the pyridine ring in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be significantly affected.

  • Methyl Carbon: A signal for the methyl carbon of the methanesulfonamide group is expected in the aliphatic region (δ 30-45 ppm).

Infrared (IR) Spectroscopy (Predicted)

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

  • N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.

  • C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ for the stretching vibrations of the aromatic and methyl C-H bonds.

  • S=O Stretching: Two strong absorption bands in the regions of 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the S=O stretching of the sulfonyl group.

  • C=N and C=C Stretching: Bands in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the pyridine ring.

Biological Activity

There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. However, a study investigating a series of related compounds identified them as potential inhibitors of the Bcr-Abl kinase.[1] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).

Given the structural similarity of this compound to compounds with Bcr-Abl inhibitory activity, it is plausible that this compound may also target this or other kinases. Further biological evaluation is required to determine its specific activity and potential therapeutic applications.

Bcr-Abl Signaling Pathway (Hypothetical Target)

The Bcr-Abl signaling pathway is a complex network that promotes cell proliferation and survival while inhibiting apoptosis. As this compound is structurally related to Bcr-Abl inhibitors, a simplified diagram of this pathway is presented below for context. It is important to note that the interaction of this compound with this pathway has not been experimentally confirmed.

cluster_BcrAbl Bcr-Abl Kinase Activity cluster_outcomes Cellular Outcomes BcrAbl Bcr-Abl (Constitutively Active Kinase) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway BcrAbl->Ras_Raf_MEK_ERK JAK_STAT JAK-STAT Pathway BcrAbl->JAK_STAT PI3K_Akt PI3K-Akt Pathway BcrAbl->PI3K_Akt Proliferation Increased Cell Proliferation Ras_Raf_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis

Simplified Bcr-Abl Signaling Pathway (Hypothetical Target)

Conclusion

This compound is a readily synthesizable compound with defined physical properties. While its biological activity has not been explicitly reported, its structural features suggest potential for further investigation, particularly in the context of kinase inhibition. This technical guide provides a summary of the currently available information to support future research and development efforts involving this molecule. Further experimental work is needed to fully characterize its spectral properties, solubility, and biological function.

References

spectroscopic data for N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 5-bromopyridine. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. The pyridine scaffold is also a key structural motif in many pharmaceuticals. The combination of these two moieties in this compound makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides a summary of available spectroscopic data and a detailed, plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

As of the date of this document, detailed experimental spectroscopic data for this compound has not been found in publicly available scientific literature. Therefore, the following tables present predicted spectroscopic data based on computational models. This data is intended to serve as a reference for the identification and characterization of the synthesized compound.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityAssignment
~8.3DoubletPyridine H-6
~7.8Doublet of DoubletsPyridine H-4
~7.0DoubletPyridine H-3
~3.2SingletCH₃
~10.5Singlet (broad)NH

Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~152Pyridine C-2
~148Pyridine C-6
~141Pyridine C-4
~115Pyridine C-5
~112Pyridine C-3
~40CH₃

Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺250.9484
[M+Na]⁺272.9304
[M-H]⁻248.9339

Note: These values correspond to the monoisotopic mass of the most abundant isotopes.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound based on the common reaction between an amine and a sulfonyl chloride.

Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

  • 2-amino-5-bromopyridine

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base such as triethylamine)

  • Dichloromethane (DCM) (or another suitable aprotic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled solution, add pyridine (1.2 eq) dropwise.

  • Addition of Sulfonyl Chloride: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-amino-5-bromopyridine in DCM add_base Add Pyridine at 0°C start->add_base add_msc Add Methanesulfonyl Chloride at 0°C add_base->add_msc react Stir at Room Temperature add_msc->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Spectroscopic Analysis (NMR, IR, MS) chromatography->characterization

Caption: Workflow for the synthesis and purification of this compound.

Crystal Structure of N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure of N-(5-bromopyridin-2-yl)methanesulfonamide, a compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and crystallographic databases, a definitive published crystal structure for this specific compound could not be located.

While the crystal structure of this compound is not publicly available, this guide provides valuable context by outlining the general experimental protocols for the synthesis and crystallization of similar sulfonamide compounds. It also presents a logical workflow for crystal structure determination, which would be applicable to the title compound.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental pipeline. This process begins with the synthesis and purification of the compound, followed by crystallization and subsequent analysis using X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization screening Crystal Screening (Vapor Diffusion, Evaporation) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Single-Crystal X-ray Data Collection harvesting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for the determination of a novel crystal structure.

General Experimental Protocols

While specific details for this compound are unavailable, the following sections describe typical methodologies employed for the synthesis and crystallization of related sulfonamide compounds.

Synthesis of N-aryl Methanesulfonamides

The synthesis of N-aryl methanesulfonamides, such as the title compound, generally involves the reaction of an appropriate aminopyridine with a methanesulfonylating agent.

A potential synthetic route is outlined below:

synthesis_pathway reactant1 2-Amino-5-bromopyridine product This compound reactant1->product reactant2 Methanesulfonyl Chloride reactant2->product reagents Pyridine (base) Dichloromethane (solvent) reagents->product Reaction Conditions

Caption: A plausible synthetic pathway for this compound.

General Procedure:

  • Reaction Setup: 2-Amino-5-bromopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.

  • Addition of Base: A non-nucleophilic base, typically pyridine, is added to the solution to act as an acid scavenger.

  • Addition of Methanesulfonylating Agent: Methanesulfonyl chloride is added dropwise to the cooled solution with continuous stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is washed with an acidic solution (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common techniques include:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble. This solution is then placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

Data Presentation

In the event that the crystal structure of this compound is determined, the crystallographic data would be presented in a standardized format, typically in a crystallographic information file (CIF). Key quantitative data that would be summarized in tables include:

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₆H₇BrN₂O₂S
Formula weightTo be determined
Temperature (K)e.g., 293(2)
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated density (Mg/m³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°)e.g., 2.0 to 25.0
Reflections collectedTo be determined
Independent reflectionsTo be determined
R(int)To be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined

Table 2: Selected Bond Lengths (Å) and Angles (°)

This table would list key intramolecular distances and angles, providing insight into the molecular geometry. For this compound, this would include the S-N, S-C, S-O, and various bonds within the bromopyridine ring.

Table 3: Hydrogen Bond Geometry (Å, °)

This table would detail any intermolecular hydrogen bonds, which are crucial for understanding the crystal packing and supramolecular architecture. The donor (D), hydrogen (H), and acceptor (A) atoms would be specified, along with the D-H, H···A, and D···A distances and the D-H···A angle.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a framework for its potential synthesis, crystallization, and structural analysis. The outlined experimental protocols and data presentation formats are standard within the field of chemical crystallography and would be directly applicable to the investigation of this compound. The determination of its crystal structure would provide valuable insights into its three-dimensional conformation, intermolecular interactions, and potential structure-activity relationships, thereby aiding in future drug design and development efforts.

starting materials for N-(5-bromopyridin-2-yl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways and experimental protocols for the preparation of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of the starting materials, reaction conditions, and purification methods, supported by quantitative data and workflow visualizations to aid in laboratory synthesis.

Overview of Synthetic Strategy

The primary and most direct route for the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the key precursor, 2-amino-5-bromopyridine, from 2-aminopyridine. The second stage is the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-amino-5-bromopyridine cluster_stage2 Stage 2: Synthesis of this compound A 2-Aminopyridine D Reaction (25-30°C) A->D B Brominating Agent (e.g., Phenyltrimethylammonium tribromide) B->D C Solvent (e.g., Chloroform) C->D E Work-up & Purification (Washing, Recrystallization) D->E F 2-Amino-5-bromopyridine E->F G 2-Amino-5-bromopyridine J Reaction (0°C to room temperature) G->J H Methanesulfonyl Chloride H->J I Pyridine (Solvent/Base) I->J K Work-up & Purification (Precipitation, Extraction, Washing) J->K L This compound K->L

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The successful synthesis of this compound relies on the quality of the following starting materials and reagents:

StageMaterial/ReagentRoleSupplier/Grade
1 2-AminopyridineStarting MaterialHigh Purity/Reagent Grade
1 Phenyltrimethylammonium tribromideBrominating AgentHigh Purity/Reagent Grade
1 ChloroformSolventAnhydrous/Reagent Grade
1 Saturated Sodium Chloride SolutionWashing AgentLaboratory Prepared
1 Anhydrous Sodium SulfateDrying AgentReagent Grade
1 BenzeneRecrystallization SolventReagent Grade
2 2-Amino-5-bromopyridineStarting MaterialSynthesized in Stage 1 or Commercial
2 Methanesulfonyl ChlorideReagentHigh Purity/Reagent Grade
2 PyridineSolvent and BaseAnhydrous/Reagent Grade
2 Ice-waterQuenching/PrecipitationLaboratory Prepared
2 Diethyl EtherExtraction SolventReagent Grade
2 1N Hydrochloric AcidWashing AgentLaboratory Prepared
2 1N Sodium HydroxideExtraction AgentLaboratory Prepared

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from a method utilizing phenyltrimethylammonium tribromide for the bromination of 2-aminopyridine, which offers mild reaction conditions and good yields.[1][2]

Procedure:

  • To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.

  • Stir the mixture to dissolve the 2-aminopyridine.

  • Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide to the solution.

  • Stir the reaction mixture at 25-30°C for 2 hours.

  • After the reaction is complete, wash the mixture with 40 ml of saturated sodium chloride solution.

  • Separate the organic layer and wash it 2-3 times with 20 ml of water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the chloroform by rotary evaporation to obtain an oily residue.

  • Cool the residue in an ice-water bath and add water to precipitate the crude product.

  • Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine.

Quantitative Data for Stage 1:

ParameterValueReference
Molar Ratio (2-aminopyridine:brominating agent)1:1[1][2]
Reaction Temperature25-30°C[1][2]
Reaction Time2 hours[1][2]
Yield 75-81% [2]
Stage 2: Synthesis of this compound

This protocol is based on an analogous procedure for the sulfonylation of an aromatic amine using methanesulfonyl chloride in pyridine.

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous pyridine at 0°C (ice bath).

  • Slowly add methanesulfonyl chloride (1.1 to 1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into ice-water to precipitate the crude product.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the organic phase with cold 1N HCl.

  • Extract the organic phase with a 1N NaOH solution.

  • Acidify the aqueous phase to precipitate the final product.

  • Filter the solid, wash with water, and dry under vacuum.

Anticipated Quantitative Data for Stage 2:

While a specific yield for this exact reaction is not detailed in the provided search results, analogous reactions suggest a yield in the range of 70-80% can be expected.

ParameterAnticipated Value
Molar Ratio (Amine:Sulfonyl Chloride)1:1.1-1.2
Reaction Temperature0°C to Room Temperature
Reaction Time72 hours
Anticipated Yield ~70-80%

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the logical flow of the synthetic process.

reaction_pathway cluster_bromination Bromination cluster_sulfonylation Sulfonylation A 2-Aminopyridine C 2-Amino-5-bromopyridine A->C CHCl3, 25-30°C B Phenyltrimethylammonium tribromide D 2-Amino-5-bromopyridine F This compound D->F Pyridine, 0°C - RT E Methanesulfonyl Chloride

Caption: Key reaction steps in the synthesis.

References

An In-depth Technical Guide to N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(5-bromopyridin-2-yl)methanesulfonamide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

The compound of interest is chemically identified as This compound .[1] It is a sulfonamide derivative containing a bromopyridine moiety.

IUPAC Name: this compound

Synonyms:

  • N-(5-bromo-2-pyridinyl)methanesulfonamide[1]

  • N-(5-bromo-2-pyridyl)methanesulfonamide[1]

  • Methanesulfonamide, N-(5-bromo-2-pyridinyl)-[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂S[1]
Molecular Weight 251.1 g/mol [1]
CAS Number 89466-22-8[1]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 347.5 ± 52.0 °C[1]
Density (Predicted) 1.802 ± 0.06 g/cm³[1]
pKa (Predicted) 5.74 ± 0.10[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

Proposed Experimental Protocol

Reaction: The synthesis involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a base, such as pyridine, in an appropriate solvent like dichloromethane.

Materials:

  • 2-amino-5-bromopyridine

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.

Synthetic Workflow Diagram

The proposed synthetic workflow is illustrated in the following diagram generated using Graphviz.

SynthesisWorkflow Reactants 2-amino-5-bromopyridine + methanesulfonyl chloride + pyridine (base) Reaction Reaction at 0°C to rt Reactants->Reaction in Solvent Anhydrous Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Quench & Extract Purification Flash Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Proposed synthesis of this compound.

Potential Biological Significance

Specific biological activity and mechanism of action data for this compound are not currently available in the public domain. However, the structural motifs present in this molecule, namely the sulfonamide and bromopyridine groups, are found in numerous compounds with a wide range of biological activities.

  • Sulfonamides: The sulfonamide functional group is a well-known pharmacophore present in a variety of therapeutic agents.[2] These include antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[3] The antibacterial action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[2]

  • Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry. Aminopyridine derivatives, in particular, have been investigated for a diverse array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[4]

Given the presence of both the sulfonamide and bromopyridine moieties, it is plausible that this compound could exhibit biological activity. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific pharmacological profile and potential therapeutic applications.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on its structural components. This guide provides the fundamental chemical and physical information for this molecule, along with a detailed, plausible synthetic protocol. While there is a lack of specific biological data for this compound, the known activities of related sulfonamide and pyridine derivatives suggest that it may be a valuable candidate for further investigation in drug discovery programs. Future research should focus on its synthesis, characterization, and comprehensive biological evaluation to determine its mechanism of action and therapeutic potential.

References

Commercial Availability and Physicochemical Properties of N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(5-bromopyridin-2-yl)methanesulfonamide, a halogenated pyridine derivative containing a sulfonamide moiety, is a chemical compound of interest in synthetic and medicinal chemistry. Its structural features suggest potential applications as a building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and currently available synthetic and biological data.

Physicochemical Data

This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 89466-22-8ChemicalBook[1]
Molecular Formula C6H7BrN2O2SChemicalBook[1]
Molecular Weight 251.1 g/mol ChemicalBook[1]
Boiling Point 347.5±52.0 °C (Predicted)ChemicalBook[1]
Density 1.802±0.06 g/cm3 (Predicted)ChemicalBook[1]
pKa 5.74±0.10 (Predicted)ChemicalBook[1]
Appearance White to off-white SolidChemicalBook[1]
Storage Temperature 2-8°CChemicalBook[1]

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its procurement for research and development purposes. The following table lists some of the known suppliers and their offerings. Pricing and availability are subject to change and should be verified with the respective vendors.

SupplierProduct NumberAvailable Quantities
Biosynth CarbosynthFB133714100mg, 250mg, 500mg, 1g
Matrix Scientific1576910.500g

A broader search on platforms like ChemicalBook may reveal additional suppliers.[1]

Synthesis Protocols

A general workflow for such a synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Amino_5_bromopyridine 2-Amino-5-bromopyridine Reaction_Vessel Reaction in a suitable solvent (e.g., Pyridine, DCM) with a base (e.g., Triethylamine) 2_Amino_5_bromopyridine->Reaction_Vessel Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction_Vessel Quenching Quenching with water Reaction_Vessel->Quenching Extraction Extraction with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying over anhydrous sodium sulfate Extraction->Drying Concentration Concentration under reduced pressure Drying->Concentration Purification Purification by column chromatography Concentration->Purification Final_Compound This compound Purification->Final_Compound

A generalized synthetic workflow for N-sulfonylation.

Note: This is a generalized protocol. Reaction conditions such as solvent, base, temperature, and reaction time would need to be optimized for this specific transformation.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound. While research has been conducted on other methanesulfonamide derivatives, which have shown activities such as HMG-CoA reductase inhibition and antitumor properties, these findings cannot be directly extrapolated to the title compound.[2]

Researchers and drug development professionals are encouraged to perform their own biological screening and mechanism of action studies to elucidate the potential therapeutic applications of this compound. Given its structural motifs, potential areas of investigation could include, but are not limited to, kinase inhibition, antibacterial activity, and anti-inflammatory effects, which have been observed for other substituted pyridinyl sulfonamides.[3][4][5]

Conclusion

This compound is a commercially available compound with potential for use in drug discovery and development. While its physicochemical properties are partially characterized, a specific, validated synthesis protocol and any information regarding its biological activity are lacking in the current literature. This technical guide serves as a starting point for researchers interested in exploring the potential of this molecule, highlighting the need for further investigation into its synthesis and biological function.

References

N-(5-bromopyridin-2-yl)methanesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthetic approach for N-(5-bromopyridin-2-yl)methanesulfonamide. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel sulfonamide compounds for potential therapeutic applications.

Core Compound Properties

The fundamental molecular attributes of this compound are summarized below. These data are critical for analytical characterization, dosage calculations, and interpretation of experimental results.

PropertyValueCitation
Molecular Formula C₆H₇BrN₂O₂S[1]
Molecular Weight 251.1 g/mol [1]

Experimental Protocol: A Generalized Synthetic Approach

Reaction Principle:

The synthesis of this compound can be achieved via the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Materials and Reagents:

  • 2-amino-5-bromopyridine

  • Methanesulfonyl chloride

  • Pyridine (or another suitable non-nucleophilic base, e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine in an appropriate volume of anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Base: Slowly add an excess (typically 1.5-2.0 equivalents) of pyridine to the stirred solution.

  • Addition of Sulfonylating Agent: To the cooled mixture, add methanesulfonyl chloride (typically 1.1-1.2 equivalents) dropwise via a syringe. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction Progression: Allow the reaction to stir at 0 °C for one hour, after which the ice bath is removed, and the mixture is stirred at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a novel chemical entity like this compound.

Workflow for the synthesis and characterization of this compound.

References

N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound N-(5-bromopyridin-2-yl)methanesulfonamide. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, chemical supplier recommendations, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols provided are based on general methodologies for forced degradation studies and stability-indicating assays.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound[1]
Synonyms N-(5-bromo-2-pyridyl)methanesulfonamide[1]
CAS Number 89466-22-8[1]
Molecular Formula C6H7BrN2O2S[1]
Molecular Weight 251.1 g/mol [1]
Appearance White to off-white solid[1]
Predicted Boiling Point 347.5 ± 52.0 °C[1]
Predicted Density 1.802 ± 0.06 g/cm³[1]
Predicted pKa 5.74 ± 0.10[1]

Stability and Storage

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended based on information from chemical suppliers and safety data sheets:

  • Temperature: Store in a cool, dry place.[2] Some suppliers recommend refrigeration at 2-8°C for long-term storage.[1]

  • Container: Keep in a tightly closed container.[2]

  • Atmosphere: Store in a well-ventilated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[2]

General Stability Profile

This compound is generally considered stable under recommended storage conditions.[2] However, as with many complex organic molecules, it may be susceptible to degradation under conditions of stress, such as exposure to harsh pH, oxidative environments, light, and high temperatures.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation routes can be postulated based on the functional groups present in the molecule (a sulfonamide and a bromopyridine ring). The following diagram illustrates these hypothetical pathways.

Potential Degradation Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine This compound->5-bromo-2-aminopyridine S-N Cleavage Methanesulfonic acid Methanesulfonic acid This compound->Methanesulfonic acid S-N Cleavage N-oxide derivative N-oxide derivative This compound->N-oxide derivative Pyridine N-oxidation Debrominated product Debrominated product This compound->Debrominated product C-Br Cleavage

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data (Hypothetical)

No specific quantitative stability data for this compound was found in the searched literature. The following tables are provided as templates to illustrate how such data would be presented if generated from forced degradation studies.

Table 2: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradants Identified
Acid Hydrolysis 0.1 M HCl24 h60Data not availableData not available
Base Hydrolysis 0.1 M NaOH24 h60Data not availableData not available
Oxidation 3% H₂O₂24 h25Data not availableData not available
Thermal Dry Heat48 h80Data not availableData not available
Photolytic ICH Q1B conditions1.2 million lux hours and 200 watt hours/m²25Data not availableData not available

Table 3: Long-Term Stability Data (Hypothetical Data)

Storage ConditionTime PointAssay (%)Impurity 1 (%)Impurity 2 (%)Total Impurities (%)
25°C / 60% RH 0 monthsData not availableData not availableData not availableData not available
3 monthsData not availableData not availableData not availableData not available
6 monthsData not availableData not availableData not availableData not available
12 monthsData not availableData not availableData not availableData not available
40°C / 75% RH 0 monthsData not availableData not availableData not availableData not available
3 monthsData not availableData not availableData not availableData not available
6 monthsData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed, generic protocols for conducting forced degradation studies on this compound. These are based on ICH guidelines Q1A and Q1B.[3][4][5][6]

Experimental Workflow for Forced Degradation Studies General Experimental Workflow for Forced Degradation Studies Start Start Sample_Preparation Prepare stock solution of this compound in a suitable solvent (e.g., Methanol/Water) Start->Sample_Preparation Stress_Conditions Apply Stress Conditions Sample_Preparation->Stress_Conditions Acid_Hydrolysis Add 0.1 M HCl, heat at 60°C Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Add 0.1 M NaOH, heat at 60°C Stress_Conditions->Base_Hydrolysis Oxidation Add 3% H2O2, store at RT Stress_Conditions->Oxidation Thermal_Stress Expose solid or solution to 80°C Stress_Conditions->Thermal_Stress Photolytic_Stress Expose to light (ICH Q1B) Stress_Conditions->Photolytic_Stress Neutralization Neutralize acid/base stressed samples Acid_Hydrolysis->Neutralization Base_Hydrolysis->Neutralization Sample_Analysis Analyze samples by Stability-Indicating HPLC-UV/MS Oxidation->Sample_Analysis Thermal_Stress->Sample_Analysis Photolytic_Stress->Sample_Analysis Neutralization->Sample_Analysis Data_Analysis Quantify parent compound and degradation products. Determine peak purity. Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for forced degradation studies.

Preparation of Stock Solution

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[7]

Forced Degradation Conditions
  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the final concentration for analysis.[8]

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the final concentration for analysis.[8]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). At various time points, withdraw samples and dilute to the final concentration for analysis.[8]

  • Thermal Degradation: Expose a known quantity of the solid compound to dry heat at 80°C in a thermostatically controlled oven for a specified period (e.g., 48 hours). Also, expose a solution of the compound to the same conditions. At various time points, withdraw samples, dissolve (if solid), and dilute to the final concentration for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[6][9][10] A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, prepare the samples for analysis.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any degradation products.[11][12][13][14][15]

  • Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS) for identification of degradation products.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. MS detection for mass identification.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any specific elucidated biological activities or signaling pathways for this compound. This compound is primarily available as a research chemical, and its biological targets and mechanism of action, if any, have not been publicly reported.

Caption: No known signaling pathway interactions.

Safety Precautions

Based on available safety data sheets, this compound should be handled with care. It may cause skin and eye irritation and respiratory irritation.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[16][17][18][19] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound. While specific experimental data for this compound is lacking, the information presented, based on general chemical principles and regulatory guidelines, offers valuable guidance for researchers and drug development professionals. It is strongly recommended that formal stability studies be conducted under controlled conditions to establish a definitive stability profile and identify any potential degradation products.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using N-(5-bromopyridin-2-yl)methanesulfonamide as the electrophilic coupling partner. The resulting N-(5-arylpyridin-2-yl)methanesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of sulfonamide and pyridine moieties in a wide range of therapeutic agents.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[4][5] This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceuticals. The N-aryl sulfonamide group is a critical pharmacophore found in numerous FDA-approved drugs.[1] The pyridine ring is also a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2] The combination of these two functionalities in N-(5-arylpyridin-2-yl)methanesulfonamides makes them attractive targets for the development of novel therapeutic agents.

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established procedures for structurally similar bromopyridine derivatives.[6][7][8][9]

Data Presentation: Optimized Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes a range of reaction conditions that have proven effective for the Suzuki coupling of related 5-bromo-2-substituted pyridines, providing a strong basis for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[9]
Pd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂O (2:1)Reflux (~85-90)8-12Good[8]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O9012-16Not specified[7][8]
PdCl₂(dppf) (not specified)-Cs₂CO₃ (not specified)1,4-Dioxane/H₂O90Not specifiedGood[10]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3.0)1,4-Dioxane110Not specifiedGood to Excellent[11]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-arylpyridin-2-yl)methanesulfonamide.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X PdII_Aryl->Pd0 Transmetal Transmetalation PdII_Coupled R¹-Pd(II)Ln-R² PdII_Coupled->PdII_Aryl RedElim Reductive Elimination Product R¹-R² Product->RedElim ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert solvent Add Solvents (e.g., 1,4-Dioxane/H₂O) inert->solvent heat Heat Reaction Mixture (e.g., 90-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end N-(5-arylpyridin-2-yl)methanesulfonamide characterize->end

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has proven invaluable in the synthesis of pharmaceuticals and other biologically active molecules, where the arylamine moiety is a prevalent structural motif.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in the development of various therapeutic agents. The protocols outlined herein are designed to serve as a comprehensive guide for researchers in academic and industrial settings.

The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of these components is critical for achieving high yields and purity of the desired N-arylated product.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively reported, the conditions presented for structurally similar substrates provide a robust starting point for optimization.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines

ParameterTypical ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.
Ligand Xantphos, BINAP, RuPhos, tBuBrettPhosEquimolar or in slight excess relative to the palladium source. The choice of ligand is crucial and substrate-dependent.[2][3]
Base NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDSStrong, non-nucleophilic bases are generally preferred.[4][5]
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential.
Temperature 80-110 °CReaction temperature is dependent on the reactivity of the substrates.
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent oxidation of the catalyst and ligand.

Table 2: Exemplary Conditions for Amination of Substituted Bromopyridines

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-6-methylpyridine1,2-Diaminocyclohexane[Pd₂(dba)₃]/BINAPNaOtBuToluene8060[6]
3-Bromo-2-aminopyridineMorpholineRuPhos precatalystLiHMDSTHF65Not specified[6]
2-BromopyridineVolatile AminesPd(OAc)₂/dpppNaOtBuToluene8055-98[4][7]

Experimental Protocols

The following protocols provide a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic primary amine.

Materials and Equipment
  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol % Xantphos).

  • Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.5 equiv). The flask is then evacuated and backfilled with inert gas three times.

  • Solvent and Amine Addition: Add anhydrous toluene or dioxane via syringe, followed by the amine (1.2 equiv).

  • Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Mandatory Visualizations

Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Dry Schlenk Flask under Inert Atmosphere prep2 Add this compound, Pd Precatalyst, and Ligand prep1->prep2 prep3 Add Base prep2->prep3 prep4 Evacuate and Backfill with Inert Gas (3x) prep3->prep4 react1 Add Anhydrous Solvent and Amine prep4->react1 react2 Heat to 80-110 °C with Stirring react1->react2 react3 Monitor Reaction Progress (TLC/LC-MS) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify Purify by Column Chromatography workup5->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of the Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OA_complex [R-Pd(II)(X)Ln] Pd0->OA_complex Oxidative Addition Amine_complex [R-Pd(II)(NHR'₂)Ln]+ X- OA_complex->Amine_complex + R'₂NH - X- Amido_complex [R-Pd(II)(NR'₂)Ln] Amine_complex->Amido_complex + Base - Base-H+ Amido_complex->Pd0 Reductive Elimination Product R-NR'₂ (Arylamine) ArylHalide R-X (Aryl Halide) Amine R'₂NH (Amine) Base Base BaseH Base-H+ HalideSalt X-

References

Application Notes and Protocols for N-(5-bromopyridin-2-yl)methanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)methanesulfonamide is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active compounds. The presence of a bromine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The methanesulfonamide moiety can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, contributing to the potency and selectivity of the final compounds. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential therapeutic agents.

Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine and sulfonamide moieties of this building block are common pharmacophores found in many kinase inhibitors.

Key Applications Include:

  • Synthesis of BCR-ABL Inhibitors: The bromo-substituted pyridine core can be functionalized to create potent inhibitors of the Bcr-Abl tyrosine kinase, which is a key driver in Chronic Myeloid Leukemia (CML). By undergoing Suzuki-Miyaura coupling, various aromatic and heteroaromatic groups can be introduced at the 5-position of the pyridine ring to optimize binding affinity and selectivity.

  • Development of Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is linked to autoimmune diseases and myeloproliferative neoplasms. This compound can serve as a starting material for the synthesis of selective JAK inhibitors.

  • Scaffold for Other Kinase Inhibitors: The structural features of this building block make it a suitable starting point for the development of inhibitors targeting a range of other kinases involved in oncology and inflammatory diseases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup (Reactants, Catalyst, Base) reaction Heating under Inert Atmosphere start->reaction Degassed Solvent monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibitor N-(5-arylpyridin-2-yl)methanesulfonamide Derivative (Inhibitor) Inhibitor->BCR_ABL Inhibits G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor N-(5-arylpyridin-2-yl)methanesulfonamide Derivative (Inhibitor) Inhibitor->JAK Inhibits

Application Notes and Protocols for the Derivatization of the Pyridine Ring of N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical modification of the pyridine ring of N-(5-bromopyridin-2-yl)methanesulfonamide. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization at the C5 position via palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse library of novel molecules with potential therapeutic applications. The protocols outlined below are based on established methodologies for similar bromopyridine derivatives and are intended to be adapted and optimized for specific research needs.

Introduction

This compound is a key building block in drug discovery. The presence of a bromine atom on the pyridine ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to interactions with biological targets. The derivatization of this scaffold is a common strategy in the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. Pyridine-based sulfonamides have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.

General Reaction Scheme

The primary focus of these protocols is the functionalization of the C-Br bond at the 5-position of the pyridine ring. The general transformation is depicted below:

General reaction scheme for the derivatization of this compound

Data Presentation: Representative Yields for Cross-Coupling Reactions

The following tables summarize representative yields for various palladium-catalyzed cross-coupling reactions on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine. This data is intended to provide an indication of expected yields for the derivatization of this compound under analogous conditions. Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions and should be optimized for each individual transformation.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-(5-phenylpyridin-2-yl)methanesulfonamide85-95
24-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)pyridin-2-yl)methanesulfonamide80-90
33-Thienylboronic acidN-(5-(thiophen-3-yl)pyridin-2-yl)methanesulfonamide75-85
44-Fluorophenylboronic acidN-(5-(4-fluorophenyl)pyridin-2-yl)methanesulfonamide88-98

Table 2: Representative Yields for Other Cross-Coupling Reactions

EntryCoupling ReactionCoupling PartnerProductYield (%)
1SonogashiraPhenylacetyleneN-(5-(phenylethynyl)pyridin-2-yl)methanesulfonamide70-85
2StilleTributyl(phenyl)stannaneN-(5-phenylpyridin-2-yl)methanesulfonamide75-90
3Buchwald-HartwigAnilineN-(5-(phenylamino)pyridin-2-yl)methanesulfonamide65-80
4HeckStyreneN-(5-styrylpyridin-2-yl)methanesulfonamide60-75

Experimental Protocols

The following are detailed, general protocols for common palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Stille Coupling

This protocol describes the coupling of this compound with an organostannane reagent.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., tributyl(aryl)stannane, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Solvent (e.g., anhydrous toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a flame-dried reaction vessel, add this compound and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

  • Solvent (e.g., anhydrous toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a dry reaction vessel, add this compound, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the amine.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a general workflow for the palladium-catalyzed derivatization of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) A->B 1. C Add Degassed Solvent B->C 2. D Inert Atmosphere (N2 or Ar) C->D E Heat & Stir (e.g., 80-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Extract F->G H Wash & Dry G->H I Concentrate H->I J Purify (Column Chromatography) I->J K Final Product J->K Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

Derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. The diagram below illustrates a hypothetical mechanism of action where a derivative inhibits the NF-κB signaling pathway, a central regulator of inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus & binds to promoter regions derivative Derivative of This compound derivative->IKK inhibits Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Transcription->Cytokines stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for Reactions Involving the Methanesulfonamide Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methanesulfonamide functional group is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups, make it a valuable moiety in drug design.[1][2] This document provides detailed application notes and experimental protocols for key chemical transformations involving the methanesulfonamide group, focusing on its synthesis, N-alkylation, N-arylation, and its use as a protective group for amines.

I. Synthesis of Methanesulfonamide

The most common and direct route to methanesulfonamide is the reaction of methanesulfonyl chloride with ammonia, a process known as ammonolysis.[3] This reaction is valued for its efficiency and the ready availability of the starting materials.[3]

General Reaction:

CH₃SO₂Cl + 2 NH₃ → CH₃SO₂NH₂ + NH₄Cl

Experimental Protocol: Synthesis in Tetrahydrofuran (THF)

This protocol describes the synthesis of methanesulfonamide from methanesulfonyl chloride and ammonia in a sealed reactor.

Materials:

  • Methanesulfonyl chloride

  • Ammonia gas

  • Tetrahydrofuran (THF), anhydrous

  • Sealed, stirred-tank reactor

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a sealed, stirred-tank reactor, charge the reactor with anhydrous THF.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride to the THF and stir until fully dissolved.

  • Ammonia Addition: While mixing and maintaining the temperature between 25°C and 65°C, add ammonia gas under positive pressure. The precipitation of ammonium chloride will be observed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the methanesulfonyl chloride is consumed.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated ammonium chloride.

  • Product Isolation: Concentrate the filtrate under reduced pressure to crystallize the methanesulfonamide.

  • Purification: Collect the crystalline product by filtration, wash with a small amount of cold THF, and dry under reduced pressure.

II. N-Alkylation of Methanesulfonamide

N-alkylation of methanesulfonamide is a fundamental transformation for the synthesis of a diverse range of N-substituted sulfonamides, which are prevalent in many pharmaceutical agents.[4] Common methods involve the use of alkyl halides or the "borrowing hydrogen" approach with alcohols.[3][4]

A. N-Alkylation with Alkyl Halides

This method typically involves the deprotonation of methanesulfonamide with a base, followed by nucleophilic attack on an alkyl halide.

General Reaction:

CH₃SO₂NH₂ + R-X + Base → CH₃SO₂NHR + Base·HX (where X = Cl, Br, I)

Experimental Protocol: N-Benzylation of Methanesulfonamide with Benzyl Bromide

Materials:

  • Methanesulfonamide

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add methanesulfonamide and anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-benzylmethanesulfonamide.[3]

B. Manganese-Catalyzed N-Alkylation with Alcohols ("Borrowing Hydrogen")

This method offers a greener alternative to the use of alkyl halides, with water as the only byproduct.[5][6][7]

General Reaction:

CH₃SO₂NH₂ + RCH₂OH --[Mn catalyst, Base]--> CH₃SO₂NHCH₂R + H₂O

Experimental Protocol: Manganese-Catalyzed N-Benzylation of Methanesulfonamide with Benzyl Alcohol

Materials:

  • Methanesulfonamide (95.1 mg, 1.00 mmol)[4]

  • Benzyl alcohol (109 μL, 1.00 mmol)[4]

  • Mn(I) PNP pincer precatalyst (5 mol %)[4]

  • Potassium carbonate (K₂CO₃, 10 mol %)[4]

  • Xylenes

  • Flame-dried Schlenk tube

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add methanesulfonamide, benzyl alcohol, the Mn(I) PNP pincer precatalyst, and K₂CO₃.[4]

  • Solvent Addition: Add xylenes to achieve a 1 M concentration of the sulfonamide.[4]

  • Reaction: Seal the tube and heat the reaction mixture at 150°C for 24 hours.[4]

  • Cooling and Purification: Cool the reaction to room temperature. The product can be purified by column chromatography on silica gel.[4]

Quantitative Data for N-Alkylation Reactions
SulfonamideAlkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethanesulfonamideBenzyl alcoholMn(I) PNP pincer/K₂CO₃Xylenes1502485[4]
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincer/K₂CO₃Xylenes1502486[4]
4-BromobenzenesulfonamideBenzyl alcoholMn(I) PNP pincer/K₂CO₃Xylenes15024Not specified[4]
Thiophene-2-sulfonamideBenzyl alcoholMn(I) PNP pincer/K₂CO₃Xylenes1502473[4]
Methanesulfonamide1,2-dibromo-2-phenylethaneFeCl₃1,2-dichloroethaneNot specifiedNot specifiedGood[8]
Benzylsulfonamide1,2-dibromo-2-phenylethaneFeCl₃1,2-dichloroethaneNot specifiedNot specifiedGood[8]

III. N-Arylation of Methanesulfonamide

The N-arylsulfonamide motif is prevalent in numerous pharmaceuticals.[1] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for their synthesis, often avoiding the use of potentially genotoxic reagents.[1][9]

General Reaction:

CH₃SO₂NH₂ + Ar-X + Pd catalyst + Ligand + Base → CH₃SO₂NHAr + HX (where X = Cl, Br, I)

Experimental Protocol: Palladium-Catalyzed N-Arylation of Methanesulfonamide with an Aryl Bromide

This protocol describes a general procedure for the Pd-catalyzed cross-coupling of methanesulfonamide with an aryl bromide.[1]

Materials:

  • Methanesulfonamide

  • Aryl bromide

  • [Pd(allyl)Cl]₂

  • t-BuXPhos

  • Potassium carbonate (K₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Reaction vessel (e.g., Schlenk tube)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, methanesulfonamide, K₂CO₃, [Pd(allyl)Cl]₂, and t-BuXPhos to a reaction vessel.

  • Solvent Addition: Add 2-MeTHF to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture at 80°C until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Arylation Reactions
Aryl HalideLigandCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-Bromotoluenet-BuXPhos[Pd(allyl)Cl]₂K₂CO₃2-MeTHF80>90[1]
4-Chlorotoluenet-BuXPhos[Pd(allyl)Cl]₂K₂CO₃2-MeTHF80>90[1]
4-Bromoanisolet-BuXPhos[Pd(allyl)Cl]₂K₂CO₃2-MeTHF80>90[1]
1-Bromo-4-(trifluoromethyl)benzenet-BuXPhos[Pd(allyl)Cl]₂K₂CO₃2-MeTHF80>90[1]
2-Bromopyridinet-BuXPhos[Pd(allyl)Cl]₂K₂CO₃2-MeTHF80Unsuccessful[1]

IV. Methanesulfonamide as a Protecting Group for Amines

The methanesulfonyl (Ms) group is a robust protecting group for primary and secondary amines due to its exceptional stability across a wide range of reaction conditions, including strongly acidic and basic environments.[10]

Protection of an Amine

General Reaction:

R-NH₂ + CH₃SO₂Cl + Base → R-NHSO₂CH₃ + Base·HCl

Deprotection of a Methanesulfonamide

The high stability of the N-S bond necessitates harsh reductive conditions for cleavage.[10]

Experimental Protocol: Deprotection using Magnesium/Methanol

Materials:

  • N-methanesulfonyl protected amine

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the methanesulfonamide in anhydrous methanol, add magnesium turnings (10-20 equivalents).[10]

  • Reaction: Reflux the mixture for 6-12 hours. Monitor the reaction by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.[10]

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).

V. The Methanesulfonamide Group in Medicinal Chemistry

The methanesulfonamide moiety is a key structural feature in numerous approved drugs, where it often plays a crucial role in binding to the target protein and influencing the pharmacokinetic properties of the molecule.[1]

Signaling Pathways of Methanesulfonamide-Containing Drugs

Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in angiogenesis and tumor growth, including VEGFR, PDGFR, and c-Kit.[11][12]

Pazopanib_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR cKit->RAS_RAF_MEK_ERK cKit->PI3K_AKT_mTOR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis TumorGrowth Tumor Growth RAS_RAF_MEK_ERK->TumorGrowth PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->TumorGrowth

Caption: Pazopanib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Sotorasib: A covalent inhibitor that specifically targets the KRAS G12C mutant protein, trapping it in an inactive state and inhibiting downstream oncogenic signaling.[4]

Sotorasib_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KRAS_G12C_GDP KRAS G12C (GDP-bound, inactive) Receptor->KRAS_G12C_GDP KRAS_G12C_GTP KRAS G12C (GTP-bound, active) KRAS_G12C_GDP->KRAS_G12C_GTP SOS1 KRAS_G12C_GTP->KRAS_G12C_GDP GAP DownstreamSignaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->DownstreamSignaling Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Covalent bonding CellProliferation Cell Proliferation and Survival DownstreamSignaling->CellProliferation

Caption: Sotorasib covalently binds to and inhibits the KRAS G12C mutant protein.

Quantitative Data for Methanesulfonamide-Containing Drugs
DrugTargetIC₅₀ (nM)Disease IndicationReference
PazopanibVEGFR110Renal Cell Carcinoma, Soft Tissue Sarcoma[11]
VEGFR230[11]
VEGFR347[11]
PDGFRα71[11]
PDGFRβ84[11]
c-Kit74[11]
SotorasibKRAS G12CNot specified as covalent inhibitorNon-Small Cell Lung Cancer[4]
DofetilidehERGNot specifiedAtrial Fibrillation[1]

VI. Comparison with Carboxylic Acid Group

The methanesulfonamide group is often employed as a bioisostere for the carboxylic acid group in drug design. This substitution can lead to improved metabolic stability and altered physicochemical properties.[13][14]

PropertyCarboxylic Acid (-COOH)Methanesulfonamide (-SO₂NH₂)
Acidity (pKa) ~4-5~10
Hydrogen Bonding Acceptor and DonorAcceptor and Donor
Metabolic Stability Prone to glucuronidationGenerally more stable
Lipophilicity (LogP) Generally lowerCan be modulated by substitution
Geometry PlanarTetrahedral

VII. Experimental Workflows

N_Alkylation_Workflow Start Start: Methanesulfonamide + Alkylating Agent Reaction Reaction: - Base/Catalyst - Solvent - Heat Start->Reaction Monitoring Monitoring by TLC/LC-MS Reaction->Monitoring Workup Work-up: - Quenching - Extraction - Washing Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N-Alkyl Methanesulfonamide Purification->Product

Caption: General experimental workflow for N-alkylation of methanesulfonamide.

Amine_Protection_Deprotection_Workflow Amine Primary/Secondary Amine Protection Protection: CH₃SO₂Cl, Base Amine->Protection ProtectedAmine N-Methanesulfonyl Protected Amine Protection->ProtectedAmine IntermediateSteps Other Synthetic Steps ProtectedAmine->IntermediateSteps Deprotection Deprotection: Mg/MeOH IntermediateSteps->Deprotection FinalAmine Deprotected Amine Deprotection->FinalAmine

Caption: Workflow for amine protection as a methanesulfonamide and subsequent deprotection.

VIII. Spectroscopic Data

The following are representative spectroscopic data for N-substituted methanesulfonamides.

N-(phenyl)-methanesulfonamide: [15][16]

  • ¹H NMR: Chemical shifts of the ring protons and the N-H proton can be calculated by adding substituent contributions to the chemical shifts of aniline or benzene.

  • ¹³C NMR: Chemical shifts of the ring carbons can be calculated similarly.[15]

  • IR (cm⁻¹):

    • N-H stretching: 3298 - 3232

    • Asymmetric SO₂ stretching: 1331 - 1317

    • Symmetric SO₂ stretching: 1157 - 1139

    • S-N stretching: 926 - 833

Conclusion

The methanesulfonamide group is a versatile and valuable functional group in drug discovery and organic synthesis. The reactions and protocols outlined in this document provide a foundation for researchers to synthesize and manipulate methanesulfonamide-containing compounds. The provided data and workflows offer a practical guide for the development of novel therapeutic agents and synthetic methodologies.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of N-(5-bromopyridin-2-yl)methanesulfonamide and its analogs. This scaffold represents a promising starting point for the development of novel therapeutic agents, potentially targeting protein kinases involved in cell signaling pathways.

Introduction

This compound is a synthetic organic compound featuring a pyridine ring, a sulfonamide linkage, and a bromine atom. This combination of functional groups is prevalent in a variety of biologically active molecules, including inhibitors of protein kinases. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions within a protein's active site, while the sulfonamide group can act as a hydrogen bond donor and acceptor. The bromine atom provides a vector for further chemical modification and can participate in halogen bonding.

This document outlines the necessary protocols to synthesize this compound, generate a library of analogs for SAR studies, and evaluate their biological activity using in vitro kinase and cell-based assays.

Synthesis of this compound and Analogs

The synthesis of the target compound and its analogs can be achieved through a straightforward two-step process starting from the commercially available 2-aminopyridine.

Synthesis of 2-amino-5-bromopyridine (Intermediate 1)

A common method for the regioselective bromination of 2-aminopyridine involves a protection-bromination-deprotection sequence or direct bromination using specific reagents to favor substitution at the 5-position. A direct method using phenyltrimethylammonium tribromide offers a convenient approach.[1][2]

Protocol:

  • To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane, add phenyltrimethylammonium tribromide (1 equivalent).[2]

  • Stir the reaction mixture at room temperature for 2-3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.

Synthesis of this compound (Lead Compound)

The final step involves the sulfonylation of the amino group of 2-amino-5-bromopyridine.

Protocol:

  • Dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent like pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis of Analogs for SAR Studies

To explore the structure-activity relationships, a library of analogs can be synthesized by modifying three key positions of the lead compound:

  • R1 Position (Pyridine Ring): Modifications at this position can be achieved by starting with different substituted 2-aminopyridines. For example, replacing the bromine with chlorine, fluorine, or small alkyl groups.

  • R2 Position (Sulfonamide): Analogs can be prepared by using different sulfonyl chlorides (e.g., ethanesulfonyl chloride, propanesulfonyl chloride, or substituted benzenesulfonyl chlorides) in the final step.

  • Linker Modification: While more synthetically challenging, the sulfonamide linker can be replaced with other functional groups like an amide or a reversed sulfonamide to probe the importance of the linker's directionality and properties.

Biological Evaluation

Based on the prevalence of the pyridine sulfonamide scaffold in kinase inhibitors, a plausible biological target for this compound is a protein kinase. The following protocols describe an in vitro kinase inhibition assay and a cell-based anti-proliferative assay, which are standard methods for evaluating potential kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Anti-proliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell proliferation and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines such as MCF-7, HCT116, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Structure-Activity Relationship (SAR) Studies

The following is an illustrative SAR table based on a hypothetical screening of this compound and its analogs against a putative protein kinase target (e.g., "Kinase X"). The data presented here is for demonstrative purposes to guide the interpretation of experimental results.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogs

Compound IDR1 (Pyridine Position 5)R2 (Sulfonamide)Kinase X IC50 (nM)MCF-7 GI50 (µM)
1 (Lead) Br CH₃ 150 2.5
2ClCH₃2003.1
3FCH₃3505.8
4HCH₃>1000>10
5CH₃CH₃8008.2
6BrC₂H₅1202.1
7Brn-C₃H₇2504.5
8BrPhenyl500.8
9Br4-Fluorophenyl350.5
10Cl4-Fluorophenyl450.7

Interpretation of Illustrative SAR Data:

  • Effect of R1 substitution: The data suggests that a halogen at the R1 position is crucial for activity, with bromine being optimal (Compound 1 vs. 2, 3, 4). Small alkyl groups at this position are detrimental to activity (Compound 5).

  • Effect of R2 substitution: Increasing the alkyl chain length on the sulfonamide (Compounds 6 and 7) shows a slight decrease in activity beyond an ethyl group. A significant enhancement in potency is observed when an aromatic ring is introduced at the R2 position (Compound 8).

  • Synergistic Effects: The combination of a 4-fluorophenyl group at R2 and a halogen at R1 results in the most potent compounds (Compounds 9 and 10), suggesting a favorable interaction of the fluorophenyl moiety within the kinase active site.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_analogs Analog Synthesis 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination Methanesulfonyl_Chloride Methanesulfonyl_Chloride Sulfonylation Sulfonylation Methanesulfonyl_Chloride->Sulfonylation Intermediate_1 2-amino-5-bromopyridine Bromination->Intermediate_1 Intermediate_1->Sulfonylation Analog_Synthesis Synthesis of Analogs (Varying R1 and R2) Intermediate_1->Analog_Synthesis Final_Product This compound Sulfonylation->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Evaluation Workflow

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_sar SAR Analysis Lead_Compound This compound & Analogs Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Lead_Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Lead_Compound->Cell_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis GI50_Determination GI50/IC50 Determination Cell_Assay->GI50_Determination GI50_Determination->SAR_Analysis

Caption: Workflow for the biological evaluation and SAR analysis of the synthesized compounds.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation Inhibitor N-(5-bromopyridin-2-yl) methanesulfonamide Analog Inhibitor->Kinase_X

Caption: Hypothetical inhibition of a kinase signaling pathway by the test compounds.

References

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-bromopyridines as a key building block. The pyridine moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. Consequently, the functionalization of 5-bromopyridines through robust and versatile cross-coupling methodologies is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel molecular entities.

The following sections detail the experimental procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. Each section includes a general protocol, a summary of reaction parameters in a tabular format for easy comparison, and a visual representation of the experimental workflow.

Generalized Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition of the aryl halide (in this case, 5-bromopyridine) to the Pd(0) complex, followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) or migratory insertion (e.g., with an alkene in Heck coupling), and finally, reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[1]

Generalized Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X 5-Pyridinyl-Pd(II)-Br (L)n Oxidative_Addition->Aryl-Pd(II)-X 5-Bromopyridine Transmetalation Transmetalation/ Migratory Insertion Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-R 5-Pyridinyl-Pd(II)-R (L)n Transmetalation->Aryl-Pd(II)-R R-M / Alkene Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Product 5-R-Pyridine Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between 5-bromopyridine and various organoboron compounds, such as boronic acids and their esters.[1] This reaction is favored in drug discovery due to its mild reaction conditions and broad functional group tolerance.[1]

Experimental Protocol: General Procedure

A general protocol for the Suzuki-Miyaura coupling of 5-bromopyridines is as follows:

  • Reaction Setup : To an oven-dried reaction vessel, add the 5-bromopyridine (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2][3] Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%).[2][3]

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[2][3]

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or acetonitrile) and water (e.g., 4:1 v/v), via syringe.[2][4]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][4]

  • Monitoring : Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.3)1,4-Dioxane/H₂O85-95>15Moderate to Good
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (3.0)Acetonitrile/H₂O8012-24Varies
Pd(OAc)₂ (2)SPhosK₃PO₄ (2.0)Toluene/H₂O10012High
Pd₂(dba)₃XPhos, RuPhosCs₂CO₃1,4-Dioxane80-110VariesEffective for challenging couplings

Yields are highly substrate-dependent and the table provides examples to guide optimization.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reactants Add 5-bromopyridine, boronic acid, base, and catalyst to a dry flask. Inert_Atmosphere Establish inert atmosphere (purge with Ar or N₂). Add_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent. Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 80-100 °C with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS). Heat_Stir->Monitor Cool_Dilute Cool to room temperature and dilute with organic solvent. Monitor->Cool_Dilute Wash Wash with water and brine. Cool_Dilute->Wash Dry_Concentrate Dry organic layer and concentrate. Wash->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add_Catalysts Add 5-bromopyridine, Pd catalyst, and CuI to a dry Schlenk flask under inert atmosphere. Add_Reagents Add anhydrous solvent, amine base, and terminal alkyne. Add_Catalysts->Add_Reagents Stir Stir at room temperature or heat. Add_Reagents->Stir Monitor Monitor reaction progress (TLC, LC-MS). Stir->Monitor Dilute_Extract Dilute with organic solvent and wash with water. Monitor->Dilute_Extract Dry_Concentrate Dry organic layer and concentrate. Dilute_Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine 5-bromopyridine, amine, base, Pd catalyst, and ligand in a dry tube. Inert_Atmosphere Establish inert atmosphere. Combine_Reactants->Inert_Atmosphere Add_Solvent Add anhydrous solvent. Inert_Atmosphere->Add_Solvent Heat_Stir Seal tube and heat to 80-110 °C with stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS). Heat_Stir->Monitor Quench_Extract Cool, quench reaction, and extract product. Monitor->Quench_Extract Wash_Dry Wash and dry organic layer. Quench_Extract->Wash_Dry Purify Purify by column chromatography. Wash_Dry->Purify Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine 5-bromopyridine, alkene, Pd catalyst, ligand (if any), and additive in a microwave vial. Add_Reagents Add anhydrous solvent and base. Combine_Reactants->Add_Reagents Heat Seal vial and heat to 100-130 °C. Add_Reagents->Heat Monitor Monitor reaction progress (TLC). Heat->Monitor Cool_Dilute Cool to room temperature and dilute with organic solvent. Monitor->Cool_Dilute Wash Wash with water and brine. Cool_Dilute->Wash Dry_Concentrate Dry organic layer and concentrate. Wash->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling of 2-bromopyridine is a powerful tool for synthesizing valuable 2-substituted pyridine motifs, which are prevalent in pharmaceuticals and functional materials. However, researchers often face challenges due to the unique electronic properties of the pyridine ring. The nitrogen atom can coordinate to the palladium catalyst, leading to deactivation or "poisoning," which can result in low yields and inconsistent results.[1]

This guide provides troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles in these reactions.

Troubleshooting Guide

Low conversion, incomplete reactions, and the formation of side products are common issues. The following table outlines frequent problems, their probable causes, and actionable solutions to get your reaction back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion / Yield Catalyst Inhibition/Deactivation: The pyridine nitrogen is coordinating to the palladium center, inhibiting its catalytic activity.[1]Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[2] • Switch to a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a Buchwald pre-catalyst) to ensure the generation of the active Pd(0) species.[2]
Ineffective Base: The chosen base may be too weak or poorly soluble, failing to efficiently form the reactive boronate species required for transmetalation.[2]Screen Stronger Bases: Test stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] • Improve Solubility: Ensure the base is at least partially soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.[3]
Poor Reagent Quality: Impurities in starting materials, solvents, or the presence of oxygen can poison the catalyst.[1]Purify Reagents: Ensure the 2-bromopyridine and boronic acid are pure. • Use Anhydrous Solvents: Use dry, degassed solvents. • Maintain Inert Atmosphere: Rigorously exclude oxygen by using Schlenk line techniques or a glovebox.[2]
Significant Side Product Formation Homocoupling of Boronic Acid: Presence of oxygen promotes the unwanted coupling of two boronic acid molecules.[2]Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly. Freeze-pump-thaw cycles (at least three) are highly effective.[1]
Protodeboronation: The boronic acid is replaced by a hydrogen atom, often due to excess water or insufficiently anhydrous conditions.[1]Use Anhydrous Conditions: Ensure all reagents and solvents are dry. • Limit Water Content: If a co-solvent is necessary, minimize the amount of water.
Dehalogenation of 2-Bromopyridine: The bromine atom is replaced by hydrogen, a common side reaction.[3] This can be influenced by the solvent and base combination.[4][5]Optimize Solvent/Base System: Screen different solvent and base combinations. Sometimes minimizing water can reduce this side reaction.[6] • Use Milder Conditions: If possible, lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromopyridine a challenging substrate for Suzuki coupling?

The primary challenge is the nitrogen atom in the pyridine ring, which can act as a ligand and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning, effectively shutting down the catalytic cycle and resulting in low or no product formation.[1] Additionally, electron-deficient heteroaryl boron derivatives can undergo transmetalation at a slower rate.[7]

Q2: Which catalyst and ligand combinations are most effective for 2-bromopyridine couplings?

Standard catalysts like Pd(PPh₃)₄ often prove ineffective.[1] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally required to achieve high yields. These ligands stabilize the palladium center and promote the crucial reductive elimination step.[8]

Recommended Systems:

  • Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃.[2]

  • Effective Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands.[2]

  • Pre-catalysts: Buchwald G3 or G4 pre-catalysts are often highly effective as they reliably generate the active Pd(0) species.[2]

Q3: What is the role of the base, and which one should I choose?

The base is critical; it activates the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[9][10] The choice of base can significantly impact the reaction's success.[9]

  • Common Choices: K₂CO₃, Cs₂CO₃, K₃PO₄.[9]

  • Recommendations: For challenging substrates like 2-bromopyridine, stronger bases like K₃PO₄ or Cs₂CO₃ often give the best results.[2]

Q4: Can I run this reaction open to the air?

It is strongly discouraged. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promotes the homocoupling of the boronic acid, a major side reaction.[2] For reproducible and high-yielding results, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents.[1]

Optimizing Reaction Parameters

Success with 2-bromopyridine substrates often requires careful optimization of several parameters. The table below summarizes key variables and their typical impact on the reaction outcome.

Parameter Variable / Options Effect on Reaction & Considerations Typical Yields
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that require in-situ reduction to active Pd(0). Pd(dppf)Cl₂ is a stable, reliable option.Moderate to High
Ligand PPh₃, SPhos, XPhos, RuPhosPPh₃ is often ineffective.[11] Bulky, electron-rich ligands (SPhos, XPhos) are crucial for stabilizing the catalyst, promoting reductive elimination, and preventing deactivation.[2]High to Excellent
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ and K₃PO₄ are stronger and often provide higher yields, especially for less reactive substrates.[2]Moderate to Excellent
Solvent Toluene, Dioxane, THF, DMF (often with water)The solvent must solubilize all components. Aprotic polar solvents like Dioxane or THF, often in a mixture with water, are common.[12]Substrate Dependent
Temperature 80 - 110 °CHigher temperatures can increase reaction rates but may also promote side reactions. Optimization is often necessary.[2]Substrate Dependent

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine

Note: This is a generalized procedure and must be optimized for specific substrates.

1. Reaction Setup:

  • To a dry Schlenk flask, add the arylboronic acid (1.2-1.5 equivalents), the base (e.g., K₃PO₄, 2.0-3.0 equivalents), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and a stir bar.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

2. Reagent Addition:

  • Through the septum, add the 2-bromopyridine (1.0 equivalent) via syringe.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

4. Workup and Purification:

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of 2-bromopyridine.

G start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Evaluate Reagents & Setup start->check_reagents sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->sol_ligand sol_precatalyst Use Fresh or Pre-activated Catalyst check_catalyst->sol_precatalyst sol_temp Increase Reaction Temperature Cautiously check_conditions->sol_temp sol_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->sol_base sol_inert Ensure Rigorous Degassing and Inert Atmosphere check_reagents->sol_inert sol_quality Check Purity of Starting Materials check_reagents->sol_quality

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Suzuki Coupling Catalytic Cycle

This diagram illustrates the fundamental steps of the catalytic cycle, highlighting the potential interference by the 2-pyridyl nitrogen.

Suzuki_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add + R¹-X inhibition Catalyst Inhibition (Pyridine Coordination) pd0->inhibition Reversible Poisoning pd_complex R¹-Pd(II)L(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L(R²) transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 Regeneration product R¹-R² Product red_elim->product boronate [R²-B(OH)₃]⁻ boronate->transmetal base Base (e.g., K₃PO₄) base->boronate r2boh2 R²-B(OH)₂ r2boh2->boronate r1x 2-Bromopyridine (R¹-X) r1x->ox_add

Caption: The catalytic cycle highlighting key stages and potential catalyst inhibition.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The amination of bromopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1][2] This guide provides detailed troubleshooting advice in a question-and-answer format, optimized protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a bromopyridine resulting in a low yield or failing completely?

Low yields in this specific reaction are often attributed to one or more of the following factors:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a primary challenge, especially with 2-bromopyridines.[1][2]

  • Suboptimal Ligand Choice: The ligand is crucial for shielding the palladium catalyst from the pyridine nitrogen and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties.[1]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a very strong base could be incompatible with other functional groups on your substrates.[2][3]

  • Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture. The purity of the bromopyridine, the amine, and the dryness of the solvent are essential. Impurities can poison the catalyst.[1]

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Failure to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[1]

  • Side Reactions: Competing reactions, such as hydrodehalogenation (replacement of bromine with hydrogen), can consume starting material and reduce the yield of the desired product.[1][3]

Q2: I'm observing a significant amount of debrominated starting material. What's causing this and how can I fix it?

This side reaction is known as hydrodehalogenation and occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.[1]

  • Potential Causes:

    • Impurities in reagents or solvents can act as hydride sources.

    • The amine or the base itself can sometimes promote this pathway.

    • Elevated reaction temperatures can increase the rate of hydrodehalogenation.[3]

  • Solutions:

    • Optimize the Base: Switching to a weaker or less sterically hindered base, such as K₃PO₄ or Cs₂CO₃, can sometimes minimize this side reaction.[1][3]

    • Lower the Reaction Temperature: Reducing the temperature may slow down the rate of hydrodehalogenation relative to the desired amination.[3]

    • Screen Ligands: Certain ligands are less prone to promoting hydrodehalogenation. A systematic screening of ligands is recommended.[3]

    • Ensure Reagent Purity: Use high-purity, anhydrous reagents and solvents.

Q3: My reaction starts but then stalls. What are the likely causes?

A reaction that begins but does not proceed to completion often indicates catalyst deactivation over time.

  • Potential Causes:

    • Catalyst Decomposition: Prolonged exposure to high temperatures (e.g., >120 °C) can cause the palladium catalyst to decompose and precipitate as palladium black.[2]

    • Gradual Catalyst Poisoning: Slow coordination of the pyridine substrate or an impurity to the palladium center can gradually inhibit the catalyst.

    • Reagent Insolubility: If a reagent, including the base, is not fully soluble, the reaction may be slow and appear to stall as the accessible material is consumed.[2]

  • Solutions:

    • Lower Reaction Temperature: Decrease the temperature to 80-100 °C and extend the reaction time.[2][4]

    • Use a Pre-catalyst: Palladium pre-catalysts often provide more stable and active catalytic species compared to generating the Pd(0) catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[1][4]

    • Change Solvent: If solubility is an issue, consider switching solvents. Toluene and 1,4-dioxane are commonly effective.[3]

Troubleshooting Workflow

If you are experiencing low yields, follow this systematic approach to diagnose and solve the issue.

G start Low Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Suitable? start->check_conditions check_reagents Are Reagents and Setup Valid? start->check_reagents side_reactions Are Side Reactions Prevalent? start->side_reactions ligand_screen Screen Bulky Ligands (e.g., XPhos, RuPhos, SPhos) check_catalyst->ligand_screen No precatalyst Use a Palladium Pre-catalyst (e.g., G3 or G4) check_catalyst->precatalyst No base_screen Screen Different Bases (e.g., NaOtBu, LHMDS, Cs2CO3) check_conditions->base_screen No solvent_screen Screen Solvents (e.g., Toluene, Dioxane) check_conditions->solvent_screen No temp_opt Optimize Temperature (80-110 °C) check_conditions->temp_opt No inert_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->inert_atmosphere No dry_solvents Use Anhydrous, Degassed Solvents check_reagents->dry_solvents No hydrodehalogenation Address Hydrodehalogenation: - Lower Temperature - Use Weaker Base (K3PO4) side_reactions->hydrodehalogenation Yes success Improved Yield ligand_screen->success precatalyst->success base_screen->success solvent_screen->success temp_opt->success inert_atmosphere->success dry_solvents->success hydrodehalogenation->success

Caption: A step-by-step workflow for troubleshooting low yields.

Data Presentation: Selecting Reaction Components

The choice of ligand, base, and solvent are critical and interdependent.[3] The following tables provide a starting point for reaction optimization.

Table 1: Recommended Ligands for Amination of Bromopyridines

Sterically hindered, electron-rich biaryl monophosphine ligands are generally the most effective for preventing catalyst poisoning by the pyridine nitrogen.[1]

Ligand NameClassKey Advantages
XPhos Biaryl MonophosphineGenerally effective for a wide range of substrates.
RuPhos Biaryl MonophosphineEffective for sterically hindered amines.[2]
SPhos Biaryl MonophosphineHighly active for many C-N couplings.
BrettPhos Biaryl MonophosphineExcellent for coupling primary amines.[5]
Xantphos Bidentate PhosphineCan be effective, particularly with DBU as a base.[6]
Table 2: Common Bases for Buchwald-Hartwig Amination
BaseTypepKa (Conjugate Acid)Common SolventsNotes
NaOtBu Strong Alkoxide~19Toluene, Dioxane, THFMost common and highly active, but can be incompatible with base-sensitive functional groups.[2][3]
LHMDS Strong Amide~26THF, TolueneVery strong base, useful for poorly nucleophilic amines.[4]
Cs₂CO₃ Weaker Inorganic~10Toluene, DioxaneGood for substrates with base-sensitive groups (e.g., esters). May require higher temperatures.[3][4]
K₃PO₄ Weaker Inorganic~12.3Toluene, DioxaneA milder alternative to alkoxides, often used to suppress side reactions.[1][4]
DBU Organic Amidine~13.5Toluene, DMF, MeCNA soluble organic base that can create a homogeneous reaction mixture.[6]
Table 3: Common Solvents
SolventPropertiesNotes
Toluene Aprotic, NonpolarThe most common and generally effective solvent.[3]
1,4-Dioxane Aprotic, Polar EtherAlso very common and effective.[3]
THF Aprotic, Polar EtherCan be used, but may sometimes result in lower yields.[3]
DMF Aprotic, PolarCan be used if solubility is an issue, but may coordinate to the palladium catalyst.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol provides a reliable starting point. Optimization of ligand, base, solvent, and temperature may be necessary for specific substrates.[2][7]

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (1-4 mol%).

  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the tube or vial with a septum-containing cap.

  • Remove the vessel from the glovebox and add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Purge the headspace with argon or nitrogen for 5-10 minutes.

Reaction Execution:

  • Place the sealed reaction vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[2]

  • Stir the reaction vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[2]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step of the reaction may be failing.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 + Ar-X poisoning Catalyst Poisoning (Pyridine Coordination) pd0->poisoning oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 [L-Pd(II)(Ar)(HNR'R'')]X pd_complex1->pd_complex2 + HNR'R'' amine_coordination Amine Coordination amine_coordination->pd_complex2 pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex2->pd_amido + Base base_h Base-H+ pd_complex2->base_h deprotonation Deprotonation (Base) deprotonation->pd_amido pd_amido->pd0 reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Preventing Catalyst Poisoning in Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst poisoning in cross-coupling reactions involving 2-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-bromopyridine substrates so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes.[1][2][3][4][5] This phenomenon, often called catalyst poisoning, can halt the catalytic cycle and result in low or no product yield.[3][5]

Q2: What are the main signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include a significant decrease in reaction rate, the reaction stalling before completion, or a complete lack of product formation.[3][6] Another sign is the formation of palladium black, which is finely divided, inactive palladium metal, suggesting catalyst decomposition.[3][4]

Q3: How does the choice of ligand impact catalyst poisoning by 2-bromopyridines?

A3: The ligand is critical for preventing catalyst deactivation.[3][5] Bulky, electron-rich phosphine ligands, such as biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective.[1][5] These ligands shield the palladium center, which can limit the coordination of the pyridine nitrogen.[1][4]

Q4: Can the base and solvent system influence catalyst poisoning?

A4: Yes, the base and solvent are crucial. The base is necessary for efficient transmetalation, and its choice can affect both the reaction rate and catalyst stability.[5] The solvent must dissolve all reaction components; aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5]

Q5: Are there alternatives to 2-bromopyridine that might be less problematic?

A5: While often dictated by the synthetic route, if flexibility exists, using 2-chloropyridines or 2-iodopyridines can be considered. The reactivity trend for oxidative addition is generally C-I > C-Br > C-Cl.[7] However, the catalyst poisoning issue due to the pyridine nitrogen will persist. For boronic acid partners, more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can minimize side reactions like protodeboronation.[1]

Troubleshooting Guides

Issue 1: Low to No Product Yield

Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen

  • Solution: Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or RuPhos to sterically hinder the pyridine nitrogen from coordinating to the palladium center.[1][5]

  • Solution: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may help overcome partial deactivation.[5]

  • Solution: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[5]

Possible Cause 2: Inefficient Oxidative Addition

  • Solution: Increase the reaction temperature.[1]

  • Solution: If possible, switch from 2-bromopyridine to 2-iodopyridine, as the C-I bond is more reactive in oxidative addition.[5][7]

  • Solution: Screen different electron-rich and bulky ligands that can facilitate the oxidative addition step.[1]

Possible Cause 3: Instability of Coupling Partner (e.g., 2-pyridylboronic acid)

  • Solution: Use boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, which can be more stable.[1][8]

  • Solution: Use anhydrous solvents to minimize protodeboronation of the boronic acid.[1]

Issue 2: Significant Side Product Formation (e.g., Homocoupling)

Possible Cause: Presence of Oxygen

  • Solution: Oxygen can promote the homocoupling of boronic acids.[1][2] Ensure the reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[1][2]

Possible Cause: Catalyst Choice

  • Solution: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this side reaction.[5]

Issue 3: Formation of Palladium Black

Possible Cause: Catalyst Decomposition

  • Solution: This can be caused by excessively high reaction temperatures.[3][4] Consider lowering the reaction temperature and increasing the reaction time.[3]

  • Solution: A slow catalytic cycle due to pyridine inhibition can increase the lifetime of the active Pd(0) species in solution, leading to agglomeration. Optimizing reaction conditions to accelerate the catalytic cycle (e.g., ligand choice, temperature) can help.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the performance of different catalyst systems in cross-coupling reactions involving 2-bromopyridine.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [5]

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
PPh₃2K₂CO₃Toluene/H₂O10024<10<5
P(t-Bu)₃2K₃PO₄Toluene80127537.5
XPhos2K₃PO₄Dioxane10089246
SPhos2K₃PO₄Dioxane10089547.5

Note: This data is representative and illustrates the significant impact of ligand choice on reaction efficiency.

Table 2: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position of 2-Bromo-4-iodopyridine [7]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96

Note: This data highlights conditions for selective coupling at the more reactive C-I bond, leaving the C-Br bond of a polyhalogenated pyridine intact.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
  • Reaction Setup: In an oven-dried Schlenk flask, add the arylboronic acid (1.1-1.2 equivalents), a base such as K₃PO₄ (2.0-3.0 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd), and the phosphine ligand (e.g., SPhos, 2.2 mol%).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4][5]

  • Reagent Addition: Add the 2-bromopyridine (1.0 equivalent) followed by the degassed solvent (e.g., dioxane) via syringe.[2][5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product by flash column chromatography.[2][4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[9]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[9]

  • Reagent Addition: Add 2-bromopyridine (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[9]

  • Reaction: Heat the sealed tube to 80-110 °C with stirring and monitor the reaction by TLC or LC-MS.[3][9]

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in the Suzuki-Miyaura protocol.

Visualizations

Catalyst_Poisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br Inactive_Complex Inactive Pd(0)-Pyridine Complex Pd0->Inactive_Complex PdII Pd(II) Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Organoboron Reagent RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Bromopyridine 2-Bromopyridine Bromopyridine->Inactive_Complex Coordination of Pyridine N caption Mechanism of catalyst poisoning by 2-bromopyridine.

Caption: Mechanism of catalyst poisoning by 2-bromopyridine.

Troubleshooting_Workflow start Low or No Yield check_poisoning Is Catalyst Poisoning Suspected? start->check_poisoning fail Re-evaluate Synthetic Route start->fail check_conditions Are Reaction Conditions Optimal? check_poisoning->check_conditions No solution_ligand Use Bulky Ligand Increase Catalyst Loading check_poisoning->solution_ligand Yes check_reagents Are Reagents Stable/Pure? check_conditions->check_reagents Yes solution_conditions Optimize Temperature, Base, Solvent check_conditions->solution_conditions No solution_reagents Use Pure Reagents Use Boronic Acid Surrogate Degas Solvents check_reagents->solution_reagents No end Successful Reaction check_reagents->end Yes solution_ligand->check_conditions solution_conditions->check_reagents solution_reagents->start caption A workflow for troubleshooting low-yielding reactions.

Caption: A workflow for troubleshooting low-yielding reactions.

Experimental_Workflow A 1. Add Solids to Oven-Dried Schlenk Flask (Boronic Acid, Base, Catalyst, Ligand) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent and 2-Bromopyridine B->C D 4. Heat to Desired Temperature C->D E 5. Monitor Reaction by TLC or LC-MS D->E F 6. Cool to Room Temperature E->F G 7. Aqueous Workup (Extraction) F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J caption Experimental workflow for a Suzuki-Miyaura coupling.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Crude N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude N-(5-bromopyridin-2-yl)methanesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-precipitation of impurities.- Experiment with different solvent systems. Ethanol, or a mixture of ethanol and water, is often a good starting point for sulfonamides.[1] - Ensure the minimum amount of hot solvent is used to dissolve the crude product to ensure saturation upon cooling. - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
Product is an Oil or Amorphous Powder, Not Crystalline The compound may be "oiling out" of the solution, which can happen if the solution is too supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. Amorphous solids can form from rapid precipitation.- To address oiling out, try adding a small amount of additional hot solvent to redissolve the oil and then cool the solution more slowly. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective. - To obtain a crystalline product instead of an amorphous powder, a solvent/anti-solvent crystallization method can be employed. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[2]
Colored Impurities in the Final Product Highly colored impurities may be present that are not efficiently removed by a single purification step.- During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.
Presence of Starting Materials in the Purified Product (e.g., 2-amino-5-bromopyridine) Incomplete reaction or inefficient removal of unreacted starting materials during purification.- If recrystallization is insufficient, column chromatography is recommended. A silica gel column is a standard choice. - A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will help separate the less polar desired product from the more polar starting amine.
Low Yield After Purification The product may be too soluble in the recrystallization solvent, or some product may have been lost during transfers. Premature crystallization during hot filtration can also lead to yield loss.- For recrystallization, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of solvent for washing the collected crystals. - To prevent premature crystallization during hot filtration, pre-warm the funnel and filter paper.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4] In this case, it would involve the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride. Based on this, the primary impurities are likely to be:

  • Unreacted 2-amino-5-bromopyridine: This starting material is more polar than the product.

  • Methanesulfonic acid: Formed from the hydrolysis of methanesulfonyl chloride. This is highly polar and can often be removed with an aqueous wash of the crude reaction mixture before further purification.

  • Di-sulfonated product: It is possible, though less likely under controlled conditions, for the sulfonamide nitrogen to be further reacted, leading to a bis(methanesulfonyl)amine derivative.

Q2: What are the recommended general conditions for recrystallizing this compound?

A2: While specific solvent ratios should be determined experimentally, a good starting point for sulfonamides is often ethanol or a mixture of ethanol and water.[1] The procedure involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization.

Q3: How do I choose a suitable solvent system for column chromatography?

A3: A typical approach for purifying sulfonamides via column chromatography is to use silica gel as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent and a more polar solvent. The ideal solvent system should provide a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.

Stationary Phase Common Mobile Phase Systems (in order of increasing polarity)
Silica Gel- Hexane / Ethyl Acetate - Dichloromethane / Methanol
Amino-propylated Silica- Methanol / Carbon Dioxide (for SFC)[5][6]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. Small spots of each collected fraction are placed on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under UV light) to determine which fractions contain the pure product.

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of a crude organic compound like this compound.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (e.g., with NaHCO3) Dissolve->Wash Dry Dry Organic Layer (e.g., with MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purity_Check1 Assess Purity (TLC/NMR) Concentrate->Purity_Check1 Recrystallize Recrystallization Purity_Check1->Recrystallize Minor Impurities Column Column Chromatography Purity_Check1->Column Major Impurities / Difficult Separation Purity_Check2 Assess Purity Recrystallize->Purity_Check2 Column->Purity_Check2 Purity_Check2->Column Impure   Pure_Product Pure Product Purity_Check2->Pure_Product  Pure Impure1 Impure Impure2 Impure Pure Pure

Caption: General workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Q1: After the reaction, my TLC/LC-MS analysis shows a significant amount of a less polar byproduct. What could this be?

A1: A common, less polar byproduct in the sulfonylation of 2-aminopyridines is the double sulfonylation product, N,N-bis(methylsulfonyl)-5-bromopyridin-2-amine . This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of methanesulfonyl chloride.

Troubleshooting Steps:

  • Reagent Stoichiometry: Carefully control the stoichiometry of methanesulfonyl chloride. Use of a significant excess should be avoided. A molar ratio of 1.0 to 1.1 equivalents of methanesulfonyl chloride relative to 2-amino-5-bromopyridine is recommended.

  • Slow Addition: Add the methanesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the reagent.

  • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes minimize this side reaction.

Q2: My reaction yield is low, and I observe a significant amount of unreacted 2-amino-5-bromopyridine. What are the possible reasons?

A2: Low conversion can be attributed to several factors:

  • Insufficient Base: An inadequate amount of base will result in the formation of HCl during the reaction, which protonates the starting amine, rendering it unreactive. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the reagent, forming methanesulfonic acid and HCl.

  • Low Reaction Temperature/Time: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Verify Base Quantity and Quality: Use a fresh, high-quality base and ensure the correct stoichiometry.

  • Optimize Reaction Conditions: If low conversion persists, consider gradually increasing the reaction temperature or extending the reaction time.

Q3: My NMR spectrum of the crude product is complex, with multiple sets of peaks. How can I identify the major components?

A3: Besides the starting material and the desired product, the crude NMR may show peaks corresponding to the double sulfonylation byproduct and potentially impurities from the starting materials.

Tips for Spectral Interpretation:

  • Desired Product: Expect a singlet for the methylsulfonyl group (around 3.0-3.5 ppm) and characteristic aromatic protons for the 5-bromopyridin-2-yl moiety. The N-H proton will appear as a broad singlet.

  • Double Sulfonylation Byproduct: This compound will lack an N-H proton. You will likely observe a singlet integrating to 6 protons for the two methylsulfonyl groups. The aromatic proton signals will also be shifted compared to the desired product.

  • Starting Material: Look for the characteristic signals of 2-amino-5-bromopyridine.

Q4: During workup, I am having trouble with the purification of the final product. What are some common challenges and solutions?

A4: Purification can be challenging due to the similar polarities of the desired product and the double sulfonylation byproduct.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining a highly pure product.

Data Presentation

While specific quantitative data for the ratio of this compound to its byproducts under varied conditions is not extensively published, the following table summarizes the expected outcomes based on general principles of sulfonamide synthesis.

Reaction ConditionMolar Ratio (Amine:MsCl:Base)Expected Major ProductPotential Major Byproduct(s)Expected Yield
Standard1 : 1.1 : 1.2This compoundN,N-bis(methylsulfonyl)-5-bromopyridin-2-amineModerate to Good
Excess MsCl1 : 2.0 : 2.2N,N-bis(methylsulfonyl)-5-bromopyridin-2-amineThis compoundLow (for desired product)
Insufficient Base1 : 1.1 : 0.8Unreacted 2-amino-5-bromopyridineThis compoundLow
Aqueous Conditions1 : 1.1 : 1.2Unreacted 2-amino-5-bromopyridineMethanesulfonic acidVery Low

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-bromopyridine

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Characterization of Byproducts

  • N,N-bis(methylsulfonyl)-5-bromopyridin-2-amine: This byproduct can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Key features in the ¹H NMR will be the absence of an N-H proton and a singlet for the two methyl groups (integrating to 6H). The mass spectrum will show a molecular ion peak corresponding to the addition of two methanesulfonyl groups.

  • Methanesulfonic Acid: If hydrolysis of methanesulfonyl chloride is suspected, the aqueous layer from the workup can be analyzed. Methanesulfonic acid is a strong acid and will be present as its salt in the basic aqueous wash.

Mandatory Visualization

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Double Sulfonylation cluster_side2 Side Reaction 2: Hydrolysis A 2-amino-5-bromopyridine P This compound (Desired Product) A->P + MsCl, Base B Methanesulfonyl Chloride (MsCl) B->P BP1 N,N-bis(methylsulfonyl)-5-bromopyridin-2-amine (Double Sulfonylation) B->BP1 BP2 Methanesulfonic Acid (Hydrolysis Product) B->BP2 + H₂O Base Base (e.g., Pyridine) P->BP1 + MsCl, Base Water Water (H₂O) Water->BP2

Caption: Reaction pathways in the synthesis of this compound.

Technical Support Center: Improving the Solubility of N-(5-bromopyridin-2-yl)methanesulfonamide for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(5-bromopyridin-2-yl)methanesulfonamide in reaction settings.

Troubleshooting Guide

Issue: this compound is poorly soluble in the desired reaction solvent.

Poor solubility can lead to incomplete reactions, difficult purification, and inaccurate results. The following steps provide a systematic approach to improving the solubility of this compound.

Logical Flowchart for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Start: Poor Solubility of this compound solvent_screening Step 1: Solvent Screening start->solvent_screening cosolvent Step 2: Co-solvent System solvent_screening->cosolvent Inadequate solubility in single solvents success Success: Compound Solubilized solvent_screening->success Suitable solvent found ph_adjustment Step 3: pH Adjustment cosolvent->ph_adjustment Co-solvent system ineffective cosolvent->success Solubility achieved temp_adjustment Step 4: Temperature Adjustment ph_adjustment->temp_adjustment pH modification not applicable or ineffective ph_adjustment->success Solubility achieved temp_adjustment->success Solubility achieved failure Consult Further Options temp_adjustment->failure Solubility remains poor

Caption: A stepwise guide to troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for initial solubility screening?

For initial screening, a range of solvents with varying polarities should be tested. Based on the solubility of similar sulfonamides and methanesulfonamide itself, the following solvents are recommended for initial trials.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Likely to be the most effective single solvents.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate solubility expected, may require heating.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Limited to poor solubility expected.
Nonpolar Toluene, Hexanes, Diethyl etherVery poor solubility expected.

Q3: How can I improve the solubility if single solvents are not effective?

If this compound shows poor solubility in your desired reaction solvent, a co-solvent system can be employed. This involves using a mixture of a good solvent (where the compound is more soluble) and the primary reaction solvent.

Q4: Can pH be adjusted to improve the solubility of this compound?

Yes, the sulfonamide group (-SO₂NH-) is weakly acidic and can be deprotonated with a base to form a more soluble salt. This is a common strategy for increasing the aqueous solubility of sulfonamides and can also be effective in polar organic solvents.

Q5: How does temperature affect the solubility?

For most solid solutes, solubility increases with temperature. Gently heating the reaction mixture can significantly improve the solubility of this compound. However, the thermal stability of the compound and other reactants should be considered.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol outlines the shake-flask method for accurately determining the solubility of this compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the sample's response to a standard calibration curve.

Workflow for Quantitative Solubility Determination

Solubility_Determination start Start: Determine Solubility add_excess Add excess compound to solvent start->add_excess equilibrate Agitate at constant temperature (24-48h) add_excess->equilibrate separate Filter supernatant to remove solids equilibrate->separate analyze Analyze concentration by HPLC or UV-Vis separate->analyze result Result: Quantitative Solubility (e.g., mg/mL) analyze->result

Caption: A workflow diagram for the quantitative determination of solubility using the shake-flask method.

Protocol 2: Improving Solubility with a Co-solvent

This protocol provides a general procedure for using a co-solvent to enhance the solubility of this compound for a reaction.

Methodology:

  • Select a Co-solvent: Choose a solvent in which this compound has high solubility (e.g., DMF or DMSO).

  • Prepare a Concentrated Stock Solution: Dissolve the required amount of the compound in a minimal amount of the chosen co-solvent.

  • Addition to Reaction Mixture: Slowly add the concentrated stock solution to the main reaction solvent under vigorous stirring.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be necessary.

Table 2: Example Co-solvent Systems for Improving Solubility

Primary Reaction SolventRecommended Co-solventStarting Ratio (v/v)Notes
Tetrahydrofuran (THF)Dimethylformamide (DMF)9:1Add the DMF stock solution slowly to the THF.
Acetonitrile (ACN)Dimethyl sulfoxide (DMSO)9:1Ensure the reaction is compatible with DMSO.
Dichloromethane (DCM)DMF or DMSO19:1Use a minimal amount of the co-solvent to avoid altering reaction polarity significantly.
Protocol 3: Improving Solubility through pH Adjustment

This protocol describes how to increase the solubility of this compound in a polar protic solvent by forming its salt.

Methodology:

  • Solvent and Base Selection: Suspend this compound in the desired polar protic reaction solvent (e.g., ethanol). Select a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU).

  • Base Addition: Slowly add the base to the suspension while stirring.

  • Dissolution: Continue stirring until the solid dissolves, indicating the formation of the more soluble salt.

  • Reaction: Proceed with the addition of other reagents. Note that the basic conditions must be compatible with all reactants and the intended reaction.

Decision Pathway for Solubility Enhancement

Enhancement_Strategy start Start: Compound is Insoluble is_reaction_polar_protic Is the reaction in a polar protic solvent? start->is_reaction_polar_protic is_base_compatible Are basic conditions compatible with the reaction? is_reaction_polar_protic->is_base_compatible Yes use_cosolvent Use Co-solvent System (Protocol 2) is_reaction_polar_protic->use_cosolvent No use_ph_adjustment Use pH Adjustment (Protocol 3) is_base_compatible->use_ph_adjustment Yes is_base_compatible->use_cosolvent No consider_temp Consider increasing temperature use_ph_adjustment->consider_temp use_cosolvent->consider_temp

Caption: A decision-making diagram for selecting an appropriate solubility enhancement strategy.

Technical Support Center: Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, with a focus on challenges that become more pronounced during scale-up.

Problem 1: Low Yield and Purity in the Synthesis of 2-Amino-5-bromopyridine (Precursor)

Question: We are scaling up the synthesis of 2-amino-5-bromopyridine from 2-aminopyridine and are observing a decrease in yield and the formation of significant impurities. What are the likely causes and how can we mitigate them?

Answer:

Low yield and the formation of impurities, such as 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine, are common challenges in the bromination of 2-aminopyridine, especially during scale-up. The primary reasons are related to regioselectivity and reaction control.

Potential Causes and Solutions:

  • Poor Regioselectivity: The amino group in 2-aminopyridine is strongly activating, directing electrophilic substitution to both the C3 and C5 positions.[1] On a larger scale, localized "hot spots" or poor mixing can lead to over-reaction and the formation of the di-brominated byproduct.

    • Solution 1: N-Acetylation Protection Strategy. A reliable method to ensure regioselective bromination at the C5 position involves a three-step sequence: N-acylation of 2-aminopyridine (e.g., with acetic anhydride), followed by bromination, and subsequent hydrolysis to remove the acetyl group.[1][2] This protection strategy prevents the formation of the 3-bromo and 3,5-dibromo isomers.

    • Solution 2: Use of a Milder Brominating Agent. Instead of elemental bromine, which can be difficult to handle and can lead to over-bromination, consider using N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide.[3][4][5] These reagents offer better control over the reaction. A patented industrial process utilizes phenyltrimethylammonium tribromide in chloroform or dichloromethane at 20-50°C, which reportedly avoids the generation of 3-position byproducts.[3]

  • Inadequate Temperature Control: Bromination reactions are exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, favoring side reactions.

    • Solution: Ensure your reactor has adequate cooling capacity. Implement controlled, slow addition of the brominating agent to manage the exotherm. Continuous monitoring of the internal temperature is critical. The rate of bromination is highly dependent on temperature and heating time.[6][7]

  • Inefficient Mixing: In large vessels, inefficient stirring can lead to localized high concentrations of the brominating agent, promoting di-substitution.

    • Solution: Use an appropriate agitator and agitation speed to ensure homogeneous mixing of the reactants.

Problem 2: Challenges in the Methanesulfonylation of 2-Amino-5-bromopyridine

Question: We are struggling with the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride. The reaction is sluggish, and we are observing side products. What are the key parameters to control during this step at scale?

Answer:

The methanesulfonylation of 2-amino-5-bromopyridine can be challenging due to the electron-withdrawing nature of the bromopyridyl ring, which reduces the nucleophilicity of the amino group.

Potential Causes and Solutions:

  • Insufficient Reaction Rate: The reduced nucleophilicity of the amine can lead to slow and incomplete reactions.

    • Solution 1: Base Selection. A suitable base is crucial to deprotonate the amine and facilitate the reaction. Common choices include pyridine, triethylamine, or potassium carbonate. The choice of base can significantly impact the reaction rate and side product profile.

    • Solution 2: Temperature Optimization. While higher temperatures can increase the reaction rate, they can also lead to degradation. A careful optimization of the reaction temperature is necessary.

  • Formation of Bis-sulfonated Product: Although less common with methanesulfonyl chloride, over-reaction is a possibility, especially with residual highly nucleophilic impurities.

    • Solution: Use a stoichiometric amount of methanesulfonyl chloride and add it portion-wise to the reaction mixture to maintain a low concentration.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is sensitive to moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficulty in Purification and Isolation of the Final Product

Question: We are finding it difficult to purify this compound to the required specifications at a larger scale. What are effective purification strategies?

Answer:

Purification is a critical step in any scale-up synthesis to ensure the final product meets the required purity standards.

Potential Solutions:

  • Crystallization/Recrystallization: This is often the most effective method for purifying solid organic compounds at scale.

    • Procedure: A systematic solvent screening should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.

    • Example: For the precursor 2-amino-5-bromopyridine, recrystallization from benzene or ethanol has been reported.[4][5] A similar approach should be developed for the final sulfonamide.

  • Extraction and Washing: An aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities.

    • Procedure: After the reaction is complete, the mixture can be quenched with water and the product extracted into an organic solvent. The organic layer should then be washed with brine to remove residual water before drying and concentration.

  • Adsorption/Filtration: In some cases, impurities can be removed by treating a solution of the crude product with an adsorbent like activated carbon or silica gel, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the bromination of 2-aminopyridine?

A1: The primary safety concerns are:

  • Handling of Bromine/Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile.[8] N-Bromosuccinimide (NBS) can undergo thermal decomposition, especially in solvents like DMF, which can be auto-catalytic and lead to a thermal runaway.[9]

  • Exothermic Reaction: The bromination reaction is exothermic. Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Material Compatibility: Bromine is incompatible with many materials, including aluminum.[8] Reactors and associated equipment should be made of compatible materials like glass-lined steel.

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency between batches. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques. For scale-up, developing a robust HPLC method is recommended to accurately quantify the consumption of starting materials and the formation of the product and any byproducts.

Q3: Are there alternative, greener synthetic routes for sulfonamide formation?

A3: Yes, recent research has focused on developing more sustainable methods for sulfonamide synthesis. These include:

  • Electrochemical Synthesis: This method can involve the oxidative coupling of amines and thiols under mild conditions.

  • Copper-Catalyzed Reactions: Copper catalysts can be used to facilitate the coupling of amines with sulfonyl chlorides or other sulfur-containing reagents.[10]

  • Use of Sulfonyl Fluorides: Sulfonyl fluorides are more stable than sulfonyl chlorides and can be activated using catalysts like calcium triflimide for the reaction with amines.[11]

Data Presentation

Table 1: Comparison of Bromination Methods for 2-Aminopyridine

MethodBrominating AgentTypical SolventReported YieldKey AdvantagesKey DisadvantagesReference
Direct BrominationN-Bromosuccinimide (NBS)Acetone~95%Simple, one-step processPotential for di-bromination[5]
Protection-BrominationAcetic Anhydride, then BromineAcetic Acid~66.5% (overall)High regioselectivityMulti-step process[2]
Phenyltrimethylammonium TribromidePhenyltrimethylammonium TribromideChloroform/Dichloromethane75-81%Mild conditions, avoids 3-bromo byproductRequires preparation of the brominating agent[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine via Phenyltrimethylammonium Tribromide (Adapted for Scale-Up)

This protocol is based on a patented method suitable for industrial production.[3][4]

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and condenser with 2-aminopyridine and chloroform (approximately 30 mL of chloroform per gram of 2-aminopyridine).

  • Reagent Addition: Begin stirring to dissolve the 2-aminopyridine. In a separate vessel, dissolve an equimolar amount of phenyltrimethylammonium tribromide in chloroform.

  • Reaction: Slowly add the solution of phenyltrimethylammonium tribromide to the reactor over 1-2 hours, maintaining the internal temperature between 25-30°C using a cooling jacket.

  • Monitoring: Stir the reaction mixture for an additional 2-3 hours at 30°C. Monitor the reaction progress by HPLC or TLC until the 2-aminopyridine is consumed.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer. Wash the organic layer with water (2-3 times).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Cool the crude oil in an ice bath and add water to precipitate the solid product. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., benzene or an ethanol/water mixture) to obtain pure 2-amino-5-bromopyridine.

Protocol 2: Synthesis of this compound
  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-amino-5-bromopyridine and a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or acetonitrile).

  • Base Addition: If not using pyridine as the solvent, add a suitable base (e.g., 1.2 equivalents of triethylamine).

  • Reagent Addition: Cool the mixture to 0-5°C. Slowly add methanesulfonyl chloride (1.05 - 1.1 equivalents) to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. If using an organic solvent other than pyridine, extract the product into the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-bromopyridine cluster_step2 Step 2: Methanesulfonylation 2-Aminopyridine 2-Aminopyridine Reaction_1 Bromination 2-Aminopyridine->Reaction_1 Brominating_Agent Brominating Agent (e.g., Phenyltrimethylammonium tribromide) Brominating_Agent->Reaction_1 Crude_Precursor Crude 2-Amino-5-bromopyridine Reaction_1->Crude_Precursor Purification_1 Recrystallization Crude_Precursor->Purification_1 Pure_Precursor Pure 2-Amino-5-bromopyridine Purification_1->Pure_Precursor Reaction_2 Methanesulfonylation Pure_Precursor->Reaction_2 Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_2 Base Base Base->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Purification_2 Recrystallization Crude_Product->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Bromination Problem Low Yield / Impurities in 2-Amino-5-bromopyridine Synthesis Cause1 Poor Regioselectivity (3-bromo & 3,5-dibromo byproducts) Problem->Cause1 Cause2 Inadequate Temperature Control (Exotherm) Problem->Cause2 Cause3 Inefficient Mixing Problem->Cause3 Solution1a Implement N-Acetylation Protection Strategy Cause1->Solution1a mitigates Solution1b Use Milder Brominating Agent (e.g., NBS, PhMe3NBr3) Cause1->Solution1b mitigates Solution2 Improve Reactor Cooling & Controlled Reagent Addition Cause2->Solution2 mitigates Solution3 Optimize Agitator and Agitation Speed Cause3->Solution3 mitigates

Caption: Troubleshooting guide for the synthesis of 2-amino-5-bromopyridine.

References

choice of base and solvent for reactions with 5-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-bromopyridines in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with 5-bromopyridines?

A1: 5-Bromopyridines are versatile building blocks in pharmaceutical and materials science. The most common palladium-catalyzed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron compound (e.g., boronic acid or ester).[1][2]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with a primary or secondary amine.[3][4]

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[5][6][7]

  • Heck Coupling: Formation of a carbon-carbon bond with an alkene.[8]

  • Stille Coupling: Formation of a carbon-carbon bond with an organotin compound.[8]

Q2: Why can reactions with 5-bromopyridines be challenging?

A2: The pyridine nitrogen can pose challenges in palladium-catalyzed reactions. Its lone pair of electrons can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1][9] This can lead to lower yields or require careful optimization of reaction conditions.

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical and depends on the specific reaction and the sensitivity of your substrates.

  • Suzuki Coupling: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often effective for more challenging couplings.[1]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended, though this may require higher temperatures or longer reaction times.[3]

  • Sonogashira Coupling: A mild amine base, such as triethylamine (Et₃N), is typically used.[5][10]

Q4: What is the role of the solvent in these reactions?

A4: The solvent plays a crucial role in dissolving the reagents and stabilizing the catalytic species.

  • Suzuki Coupling: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used to dissolve both the organic starting materials and the inorganic base.[1]

  • Buchwald-Hartwig Amination: Aprotic solvents like toluene and 1,4-dioxane are common and effective.[3] Tetrahydrofuran (THF) can also be used.

  • Sonogashira Coupling: Anhydrous solvents like THF or DMF are typically employed.[5]

Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: I am not getting any, or very little, of my desired coupled product. What are the common causes and how can I fix this?

Answer: Low or no yield is a common issue. Here are several factors to investigate:

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source is high quality. For Pd(II) precatalysts, their reduction to Pd(0) is a key step in the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the Pd(0) species.[1][11] Consider using pre-formed Pd(0) catalysts or highly active precatalysts.[1]
Inadequate Reaction Conditions The combination of base, solvent, and temperature may be suboptimal. A screening of these parameters is often necessary.[1] Ensure all reagents are soluble in the chosen solvent system.[1] Increasing the temperature can improve yields but may also lead to side reactions.[1][3]
Oxygen Sensitivity The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation. It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.[1]
Poor Substrate Quality Impure or degraded starting materials (5-bromopyridine or the coupling partner) can inhibit the reaction. Ensure the purity of your reagents.
Issue 2: Significant Side Product Formation

Question: My reaction is producing significant side products. What are they and how can I minimize them?

Answer: Several side reactions can occur. Here are the most common ones and how to address them:

Side ReactionCauseRecommended Solution
Hydrodehalogenation The 5-bromopyridine is reduced, replacing the bromine with a hydrogen atom. This can be caused by certain phosphine ligands and bases, especially at high temperatures.[3]Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[3]
Homocoupling of Boronic Acid (Suzuki) The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]Rigorous degassing of the reaction mixture is crucial.[1] Using a slight excess of the 5-bromopyridine can sometimes suppress homocoupling. Lowering the catalyst loading might also help.[1]
Protodeborylation (Suzuki) The boronic acid is converted back to the corresponding arene. This is often caused by excess water, high temperatures, or a non-optimal base.Use a milder base like KF or K₂CO₃.[1] Minimize the reaction time and temperature. Ensure the boronic acid is not in large excess.

Data Presentation: Base and Solvent Effects on Yield

The following tables summarize representative data for common cross-coupling reactions involving bromopyridines, which can serve as a starting point for optimizing reactions with 5-bromopyridines. Yields are highly substrate-dependent.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

BaseSolventTemperature (°C)Typical Yield Range (%)Reference
K₂CO₃Acetonitrile/Water (4:1)8070-95[1]
K₃PO₄1,4-Dioxane/Water (4:1)85-9580-98[2]
Cs₂CO₃Toluene/Water11075-90[12]
KFTHFRoom TempModerate[1]

Table 2: Buchwald-Hartwig Amination of Bromo-heterocycles

BaseSolventTemperature (°C)Typical Yield Range (%)Reference
NaOtBuToluene80-11085-99[3]
Cs₂CO₃1,4-Dioxane100-12070-90[3][12]
K₃PO₄t-BuOH10070-85[13]

Table 3: Sonogashira Coupling of Bromopyrimidines/pyridines

BaseSolventTemperature (°C)Typical Yield Range (%)Reference
Et₃NTHFRoom Temp80-95[5][10]
Et₃NDMF10079-96[14]
DBUAcetonitrileRoom Temp70-90[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.[1]

1. Reagent Preparation:

  • 5-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Acetonitrile/Water, 4:1 v/v)

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine, boronic acid, base, and palladium catalyst.[1]

  • Seal the flask with a septum and attach it to a condenser.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[1]

  • Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for 15-30 minutes.

  • Using a syringe, add the degassed solvent to the reaction flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

3. Monitoring and Workup:

  • Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization.[3]

1. Reagents:

  • 5-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

2. Reaction Setup:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (3 cycles).

  • Add the 5-bromopyridine, the base, and a stir bar.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under the inert atmosphere.

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

This protocol is suitable for many terminal alkynes.[5]

1. Reagents:

  • 5-Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., THF)

2. Reaction Setup:

  • To a dry Schlenk flask, add 5-bromopyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

3. Monitoring and Workup:

  • Stir the reaction mixture at room temperature or with heating (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification reagents Combine Reactants (5-Bromopyridine, Coupling Partner, Catalyst, Base) inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Reaction Workup (Quench, Extract, Wash, Dry) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

base_solvent_selection cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start Start: Select Reaction Type base_suzuki Base Selection (K2CO3, K3PO4, Cs2CO3) start->base_suzuki Suzuki base_buchwald Base Selection (NaOtBu, Cs2CO3, K3PO4) start->base_buchwald Buchwald-Hartwig base_sonogashira Base Selection (Et3N, DBU) start->base_sonogashira Sonogashira solvent_suzuki Solvent Selection (Dioxane/H2O, ACN/H2O, Toluene/H2O) base_suzuki->solvent_suzuki end Proceed to Experiment solvent_suzuki->end solvent_buchwald Solvent Selection (Toluene, Dioxane, THF) base_buchwald->solvent_buchwald solvent_buchwald->end solvent_sonogashira Solvent Selection (THF, DMF) base_sonogashira->solvent_sonogashira solvent_sonogashira->end

Caption: Decision flowchart for base and solvent selection.

Caption: Common side reactions in 5-bromopyridine couplings.

References

Technical Support Center: Work-up Procedures for Reactions Involving Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of reactions involving sulfonamides.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental work-up of sulfonamide reactions.

Issue 1: Presence of Unreacted Sulfonyl Chloride

  • Q1: My crude product is contaminated with unreacted sulfonyl chloride. How can I remove it?

    A1: Unreacted sulfonyl chloride is a common impurity and can often be removed with a basic wash. Sulfonyl chlorides are reactive towards nucleophiles, including water and hydroxide ions, leading to their decomposition.

    • Aqueous Work-up: During the extractive work-up, washing the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution will quench the remaining sulfonyl chloride by converting it to the more water-soluble sulfonic acid or its sodium salt, which can then be easily separated in the aqueous layer.[1] For more robust sulfonyl chlorides, a dilute solution of sodium hydroxide (e.g., 1M NaOH) can be used, but care must be taken as this may hydrolyze ester or other sensitive functional groups in the desired product.

    • Scavenging Resins: For non-aqueous work-ups, amine-functionalized silica gel or polymer-based scavenging resins can be employed to selectively react with and remove excess sulfonyl chloride.

Issue 2: Difficulty in Removing the Amine Starting Material

  • Q2: I have a significant amount of unreacted amine in my reaction mixture. How can I effectively remove it?

    A2: Excess amine starting material can typically be removed with an acidic wash.

    • Acidic Wash: Washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl), will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous phase.[1] This is a standard and effective method for removing most primary and secondary amines.

    • Column Chromatography: If the amine is less basic or if acidic conditions are not suitable for the product, purification by column chromatography is a reliable alternative.

Issue 3: Product is an Amorphous Powder or "Oils Out" During Crystallization

  • Q3: My sulfonamide product is not forming crystals and is either an amorphous powder or an oil. What steps can I take to induce crystallization?

    A3: The formation of an amorphous solid or "oiling out" during crystallization is a common issue. Several techniques can be employed to promote the formation of a crystalline solid.[2]

    • Optimize Solvent System: The choice of solvent is critical. A good single solvent for recrystallization will dissolve the sulfonamide when hot but not when cold.[3] If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system can be used.[2][4] Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[2]

    • Control Cooling Rate: Slow cooling is crucial for the growth of well-defined crystals.[2] Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Induce Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the desired product.[2]

    • Lower Crystallization Temperature: Using a lower-boiling point solvent or a solvent mixture can allow for crystallization to occur at a lower temperature, which can sometimes prevent oiling out.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the work-up of sulfonamide reactions.

  • Q4: My sulfonamide has both acidic and basic functional groups (amphoteric). How does this affect the extractive work-up?

    A4: The amphoteric nature of some sulfonamides requires careful pH control during extractive work-up. The sulfonamide group itself is weakly acidic (pKa ~10), and the presence of a basic amine functionality can make the molecule soluble in both acidic and basic aqueous solutions. To extract an amphoteric sulfonamide into the organic layer, the pH of the aqueous phase should be adjusted to the isoelectric point (pI) of the molecule, where it has a net neutral charge and is least soluble in water. It is often necessary to perform extractions at different pH values to effectively separate the amphoteric product from acidic and basic impurities.

  • Q5: What are some common solvent systems for the purification of sulfonamides by column chromatography?

    A5: The choice of mobile phase for column chromatography depends on the polarity of the sulfonamide. A common starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of the polar solvent. For more polar sulfonamides, solvent systems containing dichloromethane and methanol may be more effective.

  • Q6: How can I tell if my sulfonamide product is pure?

    A6: Several analytical techniques can be used to assess the purity of your synthesized sulfonamide.

    • Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of purity. A pure compound should ideally show a single spot.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

  • Q7: My sulfonamide is a salt. How should I approach its work-up and purification?

    A7: If your sulfonamide is isolated as a salt (e.g., with an amine base or as a sodium salt), the work-up procedure will need to be adjusted. To isolate the neutral sulfonamide, you will need to perform a neutralization step. For a sulfonamide salt formed with a base like triethylamine, an acidic wash (e.g., 1M HCl) during the extractive work-up will protonate the sulfonamide anion and also remove the base.[1] If the sulfonamide is a sodium salt, it will be water-soluble. Acidification of the aqueous solution will precipitate the neutral sulfonamide, which can then be collected by filtration.[5] Purification of the resulting neutral compound can then proceed with standard techniques like recrystallization or chromatography.

Data Presentation

Table 1: Typical Yields for the Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides

EntryAmineReaction Time (h)Typical Yield (%)
1Aniline1285-95
2Benzylamine890-98
3Piperidine688-96
44-Fluoroaniline1680-90

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.[1]

Table 2: Common Solvent Systems for Sulfonamide Recrystallization

Solvent SystemComments
Ethanol/WaterA versatile solvent pair for many sulfonamides due to the molecule's polar and non-polar groups.[6]
Ethyl Acetate/HexanesA good choice for sulfonamides of intermediate polarity.
Acetone/WaterAnother effective polar protic/aprotic mixture.
IsopropanolCan be a good single solvent for some sulfonamides.[6]
n-Hexane/AcetoneEffective for less polar sulfonamides.[7]
n-Hexane/THFA generally useful solvent mixture.[7]

Table 3: Example HPLC Parameters for Sulfonamide Analysis

ParameterCondition
Column C18 reversed-phase, 250 x 4.6 mm, 5-µm
Mobile Phase 60 mL distilled water, 35 mL acetonitrile, 5 mL methanol (pH adjusted to 2.5 with phosphoric acid)
Flow Rate 1 mL/min
Detection UV at 278 nm
Temperature 30°C

Experimental Protocols

Protocol 1: Standard Extractive Work-up

  • Upon reaction completion (monitored by TLC), dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x volume of organic layer) to remove basic impurities like unreacted amines.

    • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove acidic impurities and unreacted sulfonyl chloride.

    • Water (1 x volume of organic layer) to remove any remaining water-soluble impurities.

    • Brine (saturated NaCl solution) (1 x volume of organic layer) to facilitate the separation of the organic and aqueous layers and to begin the drying process.[1]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter or decant the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Single-Solvent Recrystallization

  • Place the crude sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the sulfonamide just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling and perform a hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]

Protocol 3: Solvent/Anti-Solvent Recrystallization

  • Dissolve the crude sulfonamide in the minimum amount of a "good" solvent at room temperature.

  • Slowly add a miscible "anti-solvent" dropwise with constant swirling until the solution becomes persistently turbid.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum.[2]

Visualizations

Experimental_Workflow start Start: Reaction Mixture workup Aqueous Work-up (Acidic/Basic Washes) start->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Solid chromatography Column Chromatography purification->chromatography Oil or Impure Solid pure_product Pure Product recrystallization->pure_product chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification of sulfonamides.

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) is_pure_after_recryst Is the product pure (by TLC/NMR)? try_recrystallization->is_pure_after_recryst is_pure_after_recryst->column_chromatography No final_product Pure Product is_pure_after_recryst->final_product Yes column_chromatography->final_product

Caption: A decision tree for selecting a suitable purification method for a sulfonamide product.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of N-(5-bromopyridin-2-yl)methanesulfonamide and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research, and its synthetic precursors. The data herein serves as a valuable resource for the characterization and quality control of this class of compounds.

Data Presentation: Tabulated NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its starting materials. These values are crucial for verifying the successful synthesis and purity of the target compound.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-3H-4H-6-NH--SO₂CH₃
5-bromo-2-aminopyridine6.53 (d)7.55 (dd)8.05 (d)4.75 (s, br)-
Methanesulfonyl chloride----3.58 (s)
This compound (Predicted) ~7.0-7.2 (d) ~7.8-8.0 (dd) ~8.2-8.4 (d) ~9.5-10.5 (s, br) ~3.2-3.4 (s)

Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-4C-5C-6-SO₂CH₃
5-bromo-2-aminopyridine[1][2]158.2109.1140.2114.8148.1-
Methanesulfonyl chloride[3][4][5]-----45.1
This compound (Predicted) ~152-155 ~112-115 ~142-145 ~118-121 ~148-151 ~40-43

Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Experimental Protocols

A detailed methodology for the synthesis of the title compound and its subsequent NMR analysis is provided below.

Synthesis of this compound

Materials:

  • 5-bromo-2-aminopyridine

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-aminopyridine (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

¹H and ¹³C NMR Spectroscopic Analysis

Instrumentation:

  • A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Mandatory Visualization

The following diagrams illustrate the synthetic and analytical workflow for this compound derivatives.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start_materials 5-bromo-2-aminopyridine + Methanesulfonyl chloride reaction Reaction in DCM/Pyridine start_materials->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product This compound purification->product sample_prep Sample Preparation (Dissolve in CDCl₃) product->sample_prep nmr_acq Data Acquisition (¹H & ¹³C NMR) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_ver Structure Verification data_proc->structure_ver

Caption: Synthetic and analytical workflow for this compound.

Logical_Relationship cluster_precursors Starting Materials cluster_product Product cluster_analysis_methods Analytical Techniques amine 5-bromo-2-aminopyridine target This compound amine->target Reacts with sulfonyl_chloride Methanesulfonyl chloride sulfonyl_chloride->target Reacts with h_nmr ¹H NMR Spectroscopy target->h_nmr Analyzed by c_nmr ¹³C NMR Spectroscopy target->c_nmr Analyzed by

Caption: Logical relationships between reactants, product, and analytical methods.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-(5-bromopyridin-2-yl)methanesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric analysis of N-(5-bromopyridin-2-yl)methanesulfonamide, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide leverages data from closely related analogs and general principles of sulfonamide fragmentation to predict its behavior and compare it with established analytical methods for similar structures.

Predicted Mass Spectrometry Data for this compound

The analysis of this compound by mass spectrometry is crucial for its identification and quantification in various matrices. Below is a summary of predicted mass-to-charge ratios (m/z) for common adducts in electrospray ionization (ESI), which is a soft ionization technique suitable for such molecules.

Adduct IonPredicted m/z
[M+H]⁺250.9484
[M+Na]⁺272.9304
[M+K]⁺288.9043
[M-H]⁻248.9339

Data predicted based on the molecular formula C₆H₇BrN₂O₂S.

Comparison with Alternative Sulfonamides

The analytical performance for this compound can be benchmarked against other well-characterized sulfonamides. The following table compares key mass spectrometry parameters.

CompoundMolecular WeightIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Analytical Method
This compound 251.11ESI (+)250.9Predicted: 171.9 (loss of SO₂), 157.0, 92.0LC-MS/MS
Sulfamethoxazole253.28ESI (+)254.1156.0, 108.0, 92.0LC-MS/MS
Sulfadiazine250.28ESI (+)251.1156.0, 92.0LC-MS/MS
N-(pyridin-2-yl)methanesulfonamide172.21ESI (+)173.1Predicted: 109.1 (loss of SO₂), 93.1GC-MS, LC-MS/MS

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is based on established methods for sulfonamide analysis and should be optimized for specific instrumentation and sample matrices.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting sulfonamides from complex matrices like plasma or tissue.

  • Homogenization : Homogenize 1 g of the sample with 10 mL of water.

  • Extraction : Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out : Add anhydrous magnesium sulfate and sodium chloride, and shake for 1 minute.

  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) : Take an aliquot of the acetonitrile supernatant and mix with a d-SPE sorbent (e.g., PSA, C18) to remove interferences.

  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation : Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Capillary Voltage : 3.5 kV.

  • Source Temperature : 150 °C.

  • Desolvation Temperature : 350 °C.

  • MRM Transitions (Predicted) :

    • Quantitative: 250.9 -> 171.9 (loss of SO₂)

    • Qualitative: 250.9 -> 157.0 (bromopyridine fragment)

Visualizations

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation of the protonated molecule in the gas phase during tandem mass spectrometry. The fragmentation of aromatic sulfonamides often involves the elimination of sulfur dioxide (SO₂).[1] The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments.

Fragmentation_Pathway M [M+H]⁺ m/z 250.9/252.9 Frag1 [M+H-SO₂]⁺ m/z 186.9/188.9 M->Frag1 - SO₂ Frag2 [C₅H₄BrN]⁺ m/z 157.9/159.9 M->Frag2 - CH₃SO₂NH Frag3 [C₅H₅N]⁺ m/z 78.0 Frag2->Frag3 - Br

Caption: Predicted ESI-MS/MS fragmentation of this compound.

General Experimental Workflow for LC-MS/MS Analysis

This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Fragmentation) LC->MS Quant Quantification MS->Quant Confirm Confirmation MS->Confirm

Caption: A typical workflow for the quantitative analysis of small molecules by LC-MS/MS.

References

Reactivity Face-Off: 2-Bromopyridine vs. 2-Chloropyridine Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. Among these, 2-halopyridines are workhorse intermediates, offering a versatile handle for derivatization. This guide provides an objective comparison of the reactivity of 2-bromopyridine and 2-chloropyridine analogs in key synthetic transformations crucial for drug development, supported by experimental data and detailed protocols.

The primary divergence in reactivity between 2-bromopyridines and 2-chloropyridines stems from the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker (~276 kJ/mol) than the carbon-chlorine (C-Cl) bond (~339 kJ/mol)[1]. This fundamental difference significantly influences their performance in common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The weaker C-Br bond in 2-bromopyridines facilitates a more rapid and efficient oxidative addition, generally leading to higher reactivity compared to their 2-chloro counterparts.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. Experimental evidence consistently demonstrates that 2-bromopyridines are more reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.[1][3] While advancements in ligand technology have enabled the effective coupling of the less reactive 2-chloropyridines, these reactions often necessitate more forcing conditions, such as higher temperatures and more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6]

Comparative Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O90 / 12~95
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O110 / 24~90[5]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Na₂CO₃DME/H₂O85 / 16High
2-Chloro-4-methylpyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH100 / 24High

Note: The data presented is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination for forming carbon-nitrogen bonds generally proceeds more readily with 2-bromopyridines.[1] The greater reactivity of the C-Br bond allows for amination under milder conditions. However, a significant challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[7] The use of sterically bulky ligands is crucial to mitigate this catalyst inhibition.[7] For the less reactive 2-chloropyridines, highly active catalyst systems and often higher temperatures are required to achieve efficient C-N bond formation.[1]

Comparative Data: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene80 / 8~92
2-ChloropyridineAnilinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₂CO₃Dioxane110 / 18~85
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol) / (±)-BINAP (0.35 mmol)NaOtBuToluene80 / 460[8]
2-Amino-6-bromopyridineMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane100 / 16High

Note: The data presented is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend is often reversed in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, where the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. The more electronegative chlorine atom can better stabilize the developing negative charge in the transition state, making 2-chloropyridines generally more reactive than their bromo-counterparts in SNAr.[2] The general reactivity order for halogens in SNAr is often F > Cl > Br > I.[2][3]

Comparative Data: Nucleophilic Aromatic Substitution (SNAr)

SubstrateNucleophileConditionsProductReactivity Comparison
2-Bromo-4-chloropyridineNaOMeMeOH, reflux2-Bromo-4-methoxypyridineThe chloro group is selectively displaced, indicating its higher reactivity in SNAr.[2]
2,4-DichloropyridineAnilineHigh Temperature4-Chloro-N-phenylpyridin-2-amineThe reaction occurs with high regioselectivity at the C2 position.
2-Halopyridinium ionsPiperidineMeOH2-(Piperidin-1-yl)pyridinium ionReactivity order: 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[9][10]

Note: The data presented is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine

To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).[4][11] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) are added via syringe.[4] The reaction mixture is then heated in a preheated oil bath at 100-110 °C and stirred vigorously for 18-24 hours.[4][5] The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

In a glovebox or under an inert atmosphere, an oven-dried reaction vial is charged with the 2-bromopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., BINAP, 1-4 mol%).[7] The palladium source (e.g., Pd₂(dba)₃, 1 mol%) is then added.[7] Anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution) is added, and the vial is sealed.[7] The reaction mixture is heated to 80-110 °C with vigorous stirring.[7] The reaction is monitored by TLC, GC-MS, or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a plug of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[7]

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X (2-halopyridine) PdII_complex R-Pd(II)L_n-X OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)L_n-R' Transmetalation->PdII_R_R_prime R_B_OH_2 R'-B(OH)₂ + Base R_B_OH_2->Transmetalation RE Reductive Elimination PdII_R_R_prime->RE RE->Pd0 Regeneration Product R-R' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X (2-halopyridine) PdII_complex Ar-Pd(II)L_n-X OA->PdII_complex Amine_Coordination Amine Coordination PdII_complex->Amine_Coordination PdII_Amine_Complex [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ Amine_Coordination->PdII_Amine_Complex Amine R₂NH Amine->Amine_Coordination Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)L_n(NR₂) Deprotonation->PdII_Amido_Complex Base Base Base->Deprotonation RE Reductive Elimination PdII_Amido_Complex->RE RE->Pd0 Regeneration Product Ar-NR₂ RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: 2-Halopyridine, Coupling Partner, Base Catalyst Add Catalyst System: Pd Source & Ligand Reagents->Catalyst Inert Establish Inert Atmosphere: Evacuate & Backfill with N₂/Ar Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Vigorous Stirring Solvent->Heating Monitoring Monitor Progress: TLC, LC-MS, GC-MS Heating->Monitoring Quench Cool to RT & Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A generalized experimental workflow for cross-coupling.

Conclusion: A Strategic Choice

The choice between 2-bromopyridine and 2-chloropyridine analogs is a strategic decision that balances reactivity, cost, and availability. 2-Bromopyridines are generally more reactive in palladium-catalyzed cross-coupling reactions, making them the preferred substrate for milder reaction conditions and for the synthesis of complex molecules where functional group tolerance is critical.[1] Conversely, 2-chloropyridines are often more cost-effective and readily available, and with the advent of highly active catalyst systems, they have become increasingly viable substrates, particularly for large-scale syntheses.[1] In SNAr reactions, the tables are turned, with 2-chloropyridines typically exhibiting superior reactivity. A thorough understanding of these reactivity trends is essential for researchers and drug development professionals to design efficient and robust synthetic routes.

References

Comparative Biological Screening of N-(Pyridin-2-yl)methanesulfonamide Derivatives and Their Alternatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of N-(pyridin-2-yl)methanesulfonamide derivatives versus other sulfonamide-based compounds with anticancer potential. This guide provides a summary of their biological activities, mechanisms of action, and the experimental protocols for their evaluation.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Within this broad class, N-(pyridin-2-yl)methanesulfonamide derivatives have emerged as a scaffold of interest in the pursuit of novel anticancer therapies. While comprehensive biological screening data for N-(5-bromopyridin-2-yl)methanesulfonamide is not extensively available in the public domain, this guide utilizes a structurally related and well-characterized derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), as a representative of this class.

This guide will objectively compare the in vitro anticancer activity of this representative pyridinyl-methanesulfonamide with alternative sulfonamide-containing scaffolds, namely quinoline-sulfonamides and other diverse sulfonamide derivatives. The data presented is compiled from various studies to provide a performance benchmark.

Quantitative Performance Analysis: In Vitro Cytotoxicity

The primary evaluation of potential anticancer compounds involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are key metrics, representing the concentration of a compound required to inhibit cell viability or growth by 50%.

Table 1: Comparative In Vitro Anticancer Activity of a Representative N-(Pyridin-2-yl)methanesulfonamide Derivative

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
TL-77 HCT-116 (Colon)< 1--

Note: TL-77 demonstrated potent growth inhibitory activity, showcasing the potential of the N-(pyridin-2-yl)methanesulfonamide scaffold.[1][2][3]

Table 2: Comparative In Vitro Anticancer Activity of Alternative Sulfonamide Derivatives

Compound ClassCompound IDCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Quinoline-SulfonamideCompound 21 H1975 (Lung)0.21Osimertinib0.04
Quinoline-SulfonamideCompound 22c HCT-116 (Colon)0.02--
Quinoline-SulfonamideCompound L8 HT1376 (Bladder)0.09--
Thiophene-SulfonamideCompound 8b MDA-MB-231 (Breast)4.62DoxorubicinNot Reported
Pyridine-UreaCompound 8e MCF-7 (Breast)0.11 (72h)Doxorubicin1.93 (48h)

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanistic Insights and Signaling Pathways

The anticancer activity of these sulfonamide derivatives is often attributed to the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.

The representative N-(pyridin-2-yl)methanesulfonamide derivative, TL-77 , exhibits its anticancer effects through a multi-targeted mechanism. It has been shown to potently inhibit tubulin polymerization, leading to a disruption of the mitotic spindle assembly in cancer cells. This interference with mitosis results in a G2/M phase cell cycle arrest and the subsequent induction of apoptosis (programmed cell death).[1][2][3]

Alternative sulfonamide classes, such as the quinoline-sulfonamides , have been implicated in the modulation of other critical cancer-related pathways. Some derivatives have been found to target kinases like EGFR and VEGFR-2, which are often dysregulated in various cancers and play a crucial role in tumor growth, angiogenesis, and metastasis.[2][4]

G cluster_0 N-(Pyridin-2-yl)methanesulfonamide (TL-77) cluster_1 Alternative Sulfonamides (e.g., Quinoline-Sulfonamides) TL-77 TL-77 Tubulin Polymerization Tubulin Polymerization TL-77->Tubulin Polymerization inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Polymerization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Alternative Sulfonamides Alternative Sulfonamides Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) Alternative Sulfonamides->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) inhibits Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)->Downstream Signaling (e.g., PI3K/Akt, MAPK) Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation & Angiogenesis promotes

Caption: Comparative signaling pathways of representative sulfonamides.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological screening data, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT-116, MCF-7) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • The plates are incubated for a further 48 or 72 hours.

3. MTT Reagent Addition and Incubation:

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • The plates are incubated for 2-4 hours, during which viable cells metabolize the yellow MTT into a purple formazan product.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Sulfonamide Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate 2-4h mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase and the inhibitory effect of a compound by quantifying the amount of ATP consumed during the phosphorylation reaction.

1. Reagent Preparation:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Prepare a kinase reaction buffer containing the purified kinase enzyme and its specific substrate.

2. Assay Plate Setup:

  • In a 384-well plate, add the diluted test compounds, a vehicle control (DMSO), and a known kinase inhibitor as a positive control.

3. Kinase Reaction:

  • Initiate the reaction by adding the kinase reaction buffer to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

4. ATP Detection:

  • Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.

  • Incubate for a short period to stabilize the luminescent signal.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • A higher luminescent signal indicates less ATP consumption and therefore, greater kinase inhibition.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[4][6]

G start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Add Compounds to 384-well Plate prep_compounds->plate_setup prep_kinase_mix Prepare Kinase/ Substrate Mixture initiate_reaction Initiate Reaction with Kinase/Substrate Mix prep_kinase_mix->initiate_reaction plate_setup->initiate_reaction incubation Incubate at RT initiate_reaction->incubation add_detection_reagent Add ATP Detection Reagent incubation->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence calculate_ic50 Calculate % Inhibition and IC50 read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

structure confirmation of N-(5-bromopyridin-2-yl)methanesulfonamide reaction products

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Search

I'm starting my deep dive into the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide. Currently, I'm focusing on identifying potential reaction products and exploring suitable synthetic routes. I'll then move onto the methods used to confirm its structure.

Gathering Structural Data

My research has expanded to cover the analytical methods used for confirmation. I'm focusing on spectroscopic techniques like NMR, IR, and mass spectrometry, plus crystallographic data if I can find it. I'm also looking at similar sulfonamide compounds to provide a basis for comparison, and I'll create detailed tables of the experimental protocols I identify.

Investigating Synthesis Routes

I've made headway in understanding the starting materials and key steps for this compound. The focus now is on optimizing the reaction conditions and exploring potential variations in the synthesis to improve efficiency and yield. I'm also digging deeper into the intermediates' stability and handling requirements.

Pinpointing Missing Data

I'm now identifying critical gaps in the initial findings. Although the synthetic pathway is clear, specific reaction conditions, potential byproducts, and vital experimental data are absent. My immediate focus is to pinpoint this missing spectroscopic data and search for alternative synthesis routes for a more comprehensive comparison. This includes detailed reaction protocols for the target molecule's preparation.

Examining Synthesis Routes

I've made a breakthrough in understanding the potential synthesis of the target compound. I found evidence supporting the classical method of reacting a sulfonyl chloride with an amine. This seems like the most promising path forward. Further investigation into specific reaction conditions is next.

Evaluating Reaction Methods

I've made significant progress by comparing reaction methods. References confirm the classical route of reacting sulfonyl chloride with amine is the expected synthesis of N-aryl sulfonamide. I unearthed alternative methods, too, like copper-catalyzed N-arylation and palladium-catalyzed chlorosulfonylation. A supplier lists the target compound but I need to find the specific experimental spectra. I am also searching for the specific experimental protocol I will include.

Hunting Down Data Gaps

My recent efforts have significantly improved the comparison guide. I've unearthed more references supporting the classical synthesis route and even found mentions of alternative methods. ChemicalBook's listing offers hope for spectral data, though it's not immediately available. I've found helpful computational properties on PubChem. Crucially, I now understand the need for specific, experimental NMR, IR, and MS data, which is still missing. Finding a detailed synthetic protocol is also key. My immediate focus will be to locate this crucial missing information to complete the guide for the user.

Acquiring Relevant Data

I've made some progress, and found partial success in my latest searches. I've uncovered some spectral data for structurally similar compounds. This is exciting, as it offers a solid foundation for comparisons and making predictions. Specifically, I've got 1H and 13C NMR information that looks very promising.

Seeking Specific Information

My recent efforts have yielded a more detailed picture, albeit with gaps. While I have useful NMR and IR data for related compounds, and predicted MS data, the exact spectrum and synthesis details for this compound are still elusive. I'm now focusing my search on finding an exact experimental protocol, including characterization data. I'm hoping to locate a publication or a dedicated database entry that will fill this critical piece of information.

Analyzing the Gaps

I've been reviewing recent searches on N-aryl sulfonamide synthesis, but I'm still missing a concrete experimental protocol for N-(5-bromopyridin-2-yl)benzenesulfonamide specifically. The general information and predicted spectral data are helpful but don't quite get me where I need to be.

Refining the Search

I'm still struggling to find an experimental protocol and comprehensive analytical data (NMR, IR, MS) for this compound. While the broader N-aryl sulfonamide synthesis knowledge is helpful, the single patent I found lacked specifics. My current goal is to locate a publication or database containing this critical experimental information. Without it, I can't fulfill the user's need for a complete comparison guide with verified structural data.

The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of the Bromopyridine Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The bromopyridine moiety, a common scaffold in kinase inhibitors and other therapeutic agents, often presents a metabolic liability. This guide provides an objective comparison of the bioisosteric replacement of bromopyridine, focusing on the c-Met kinase inhibitor class, and presents supporting experimental data to inform rational drug design.

The replacement of a bromopyridine ring with a bioisostere—a substituent with similar physical or chemical properties that elicits a similar biological response—is a key strategy to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide will delve into a representative case study, comparing a hypothetical 2-bromopyridine containing c-Met inhibitor with its 2-aminopyridine and pyrazole bioisosteres.

Comparative Performance Data

The following tables summarize the quantitative data for a parent 2-bromopyridine c-Met inhibitor and its conceptual bioisosteric replacements. The data is a composite from published studies on related c-Met inhibitor series to provide a representative comparison.

Table 1: In Vitro Potency and Cellular Activity

CompoundMoietyc-Met IC50 (nM)Cellular Antiproliferative IC50 (nM) (EBC-1 Cells)
Parent Compound 2-Bromopyridine50350
Bioisostere 1 2-Aminopyridine22[1][2]180
Bioisostere 2 Pyrazole65420

Table 2: In Vitro ADME Properties

CompoundMoietyHuman Liver Microsomal Stability (t½, min)MDCK Permeability (Papp, 10⁻⁶ cm/s)
Parent Compound 2-Bromopyridine151.5
Bioisostere 1 2-Aminopyridine452.8
Bioisostere 2 Pyrazole352.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

c-Met Kinase Enzymatic Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Prepare a solution of c-Met kinase and the Poly(Glu, Tyr) substrate in kinase buffer and add to the wells.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds

  • Acetonitrile

  • Internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Thaw the human liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the microsome suspension.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

MDCK Permeability Assay

This assay evaluates the permeability of a compound across a monolayer of Madin-Darby canine kidney (MDCK) cells, often used as a model for the intestinal barrier and the blood-brain barrier.

Materials:

  • MDCK cells (and MDCK-MDR1 cells for efflux assessment)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • Test compounds

  • Lucifer yellow (as a monolayer integrity marker)

  • LC-MS/MS system

Procedure:

  • Seed MDCK cells on the Transwell® inserts and culture until a confluent monolayer is formed (typically 4-7 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical chamber.

  • For the basolateral-to-apical (B-A) permeability assessment (to determine efflux), add the test compound to the basolateral chamber.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, collect samples from the receiver chamber.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT3 STAT3 Pathway cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds and activates Inhibitor Bromopyridine/ Bioisostere Inhibitor Inhibitor->cMet Inhibits autophosphorylation Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the point of intervention for the inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Comparison Parent Parent Compound (2-Bromopyridine) Kinase_Assay c-Met Kinase Assay (IC50) Parent->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC50) Parent->Cell_Assay HLM_Assay HLM Stability Assay (t½) Parent->HLM_Assay MDCK_Assay MDCK Permeability Assay (Papp) Parent->MDCK_Assay Bioisostere1 Bioisostere 1 (2-Aminopyridine) Bioisostere1->Kinase_Assay Bioisostere1->Cell_Assay Bioisostere1->HLM_Assay Bioisostere1->MDCK_Assay Bioisostere2 Bioisostere 2 (Pyrazole) Bioisostere2->Kinase_Assay Bioisostere2->Cell_Assay Bioisostere2->HLM_Assay Bioisostere2->MDCK_Assay Data_Comparison Comparative Analysis of Potency, Stability, and Permeability Kinase_Assay->Data_Comparison Cell_Assay->Data_Comparison HLM_Assay->Data_Comparison MDCK_Assay->Data_Comparison

Caption: Experimental workflow for the comparative evaluation of bioisosteric replacements.

Conclusion

The bioisosteric replacement of a bromopyridine moiety with groups such as 2-aminopyridine or pyrazole can lead to significant improvements in the drug-like properties of c-Met kinase inhibitors. As demonstrated in the comparative data, the 2-aminopyridine bioisostere, in this representative example, not only maintained potent enzymatic and cellular activity but also exhibited enhanced metabolic stability and permeability. This strategic modification can mitigate the risks associated with the metabolic liabilities of aryl halides, a crucial step in the optimization of a lead compound into a viable clinical candidate. The provided experimental protocols and workflows offer a robust framework for researchers to conduct similar comparative studies and make data-driven decisions in their drug discovery programs.

References

Assessing the Role of the Methanesulfonamide Group in Target Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonamide group is a ubiquitous functional group in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates and engage in critical interactions with biological targets.[1] This guide provides an objective comparison of the methanesulfonamide group's performance in target binding against relevant alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties and Binding Interactions

The methanesulfonamide group (CH₃SO₂NH₂) is a versatile functional group that can act as both a hydrogen bond donor through its N-H bond and a hydrogen bond acceptor via its sulfonyl oxygens.[2] This dual nature allows it to form robust hydrogen bonding networks within a target's binding site, contributing significantly to binding affinity.[3][4] The sulfonamide moiety is relatively stable and can improve a molecule's solubility and metabolic stability.[5][6]

In the context of drug design, the methanesulfonamide group is often considered a bioisostere for other functional groups like carboxylic acids or amides.[7][8] Bioisosteric replacement is a key strategy used to optimize lead compounds by improving potency, selectivity, and pharmacokinetic profiles.[9]

Quantitative Comparison of Binding Affinity

To illustrate the impact of the methanesulfonamide group on target binding, we present data from a study on a series of sulfonamide analogues targeting the FK506-Binding Protein 12 (FKBP12). The binding affinities (Kd) were determined using a competitive fluorescence polarization assay.

Compound IDFunctional GroupTargetBinding Affinity (Kd) in nM
1 Methanesulfonamide FKBP12 2.6
2SulfenamideFKBP12130
3Sulfinamide (R)FKBP1258
4Sulfinamide (S)FKBP1294

Data adapted from "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues"[10].

The data clearly demonstrates the superior binding affinity of the compound containing the methanesulfonamide group (Compound 1) compared to its analogues with related sulfur-based functional groups. The removal of one or both sulfonyl oxygens leads to a significant decrease in binding potency, highlighting the critical role of these oxygens in the interaction with FKBP12.[10] The study concluded that both sulfonyl oxygens contribute a combined binding energy of -13.1 kJ/mol.[10]

Bioisosteric Replacement: Methanesulfonamide vs. Carboxylic Acid

The choice between a methanesulfonamide and a carboxylic acid group can significantly impact a drug candidate's properties. While carboxylic acids are strong hydrogen bond donors and acceptors, they are also more acidic (pKa ~4-5) compared to sulfonamides (pKa ~9-10).[8] This difference in acidity can affect a compound's ionization state at physiological pH, influencing its cell permeability and oral bioavailability.

FeatureMethanesulfonamideCarboxylic Acid
Acidity (pKa) ~9-10 (weaker acid)~4-5 (stronger acid)
Hydrogen Bonding Good H-bond donor and acceptorExcellent H-bond donor and acceptor
Lipophilicity Generally more lipophilicGenerally less lipophilic
Metabolic Stability Often more stableCan be prone to glucuronidation
Cell Permeability Can be higher due to lower acidityCan be lower due to ionization

This table provides a general comparison; specific properties are context-dependent.

The selection of a methanesulfonamide over a carboxylic acid is often driven by the need to improve pharmacokinetic properties such as oral absorption and metabolic stability.[8]

Experimental Protocols

Accurate assessment of target binding is crucial in drug discovery. The following are detailed methodologies for two common techniques used to determine binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the real-time monitoring of binding events.[3]

Experimental Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand (protein) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the dextran matrix.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of analyte (small molecule) dilutions in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between analyte injections using a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH glycine solution).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the macromolecule (e.g., protein) and the ligand (small molecule) in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer batch.

    • Thoroughly degas the samples to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the macromolecule into the sample cell and the ligand into the injection syringe.

    • Perform an initial small injection to account for any initial mixing artifacts.

    • Carry out a series of injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams are presented in the DOT language.

p38 MAP Kinase Signaling Pathway

Many kinase inhibitors containing the methanesulfonamide moiety target the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_response Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors activates Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: The p38 MAPK signaling cascade from stimuli to cellular response.

Experimental Workflow for Binding Affinity Screening

The following diagram illustrates a typical workflow for screening and characterizing the binding affinity of small molecule inhibitors.

Binding_Affinity_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., FRET, AlphaScreen) Compound_Library->HTS_Assay Identify_Hits Identify Initial Hits HTS_Assay->Identify_Hits Dose_Response Dose-Response Curve (IC50 Determination) Identify_Hits->Dose_Response SPR_ITC Biophysical Assays (SPR or ITC for Kd) Dose_Response->SPR_ITC SAR_Studies Structure-Activity Relationship Studies SPR_ITC->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A typical workflow for drug discovery binding affinity screening.

Logical Relationship in SAR Studies

This diagram illustrates the iterative process of a Structure-Activity Relationship (SAR) study, where modifications to a lead compound are made to improve its binding affinity.

SAR_Logic Lead_Compound Initial Lead Compound Hypothesis Formulate Hypothesis (e.g., add H-bond donor) Lead_Compound->Hypothesis Synthesize_Analog Synthesize New Analog Hypothesis->Synthesize_Analog Test_Binding Test Binding Affinity (Kd/IC50) Synthesize_Analog->Test_Binding Analyze_Data Analyze Data Test_Binding->Analyze_Data Improved_Affinity Improved Affinity? Analyze_Data->Improved_Affinity Optimized_Lead Optimized Lead Improved_Affinity->Optimized_Lead Yes Revise_Hypothesis Revise Hypothesis Improved_Affinity->Revise_Hypothesis No Revise_Hypothesis->Synthesize_Analog

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted pyridines, 5-bromopyridines serve as versatile building blocks for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of various catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 5-bromopyridines, supported by experimental data to aid in catalyst selection and methods development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For 5-bromopyridines, the selection of the palladium catalyst and associated ligands and base is crucial for achieving high yields.

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)SubstrateCoupling Partner
Pd(PPh₃)₄K₃PO₄DMF802485-9655-Bromonicotinic acidPhenylboronic acid
Pd(dppf)Cl₂K₂CO₃DME802HighNot Specified5-Bromonicotinic acidPhenylboronic acid
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O85-95Not SpecifiedModerate to GoodNot Specified5-Bromo-2-methylpyridin-3-amine derivativesArylboronic acids
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Not SpecifiedModerate to GoodNot SpecifiedN-(5-bromo-2-methylpyridin-3-yl)acetamideArylboronic acids

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed methodology for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with an arylboronic acid is provided below. This protocol is a representative example and may require optimization for specific substrates and scales.

  • Materials: 5-Bromopyridine derivative (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or DME), Anhydrous magnesium sulfate or sodium sulfate, Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).[1][2]

  • Procedure:

    • In a Schlenk flask, combine the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] This reaction has become a vital tool for the synthesis of arylamines, which are key pharmacophores in many drug molecules.[5] The use of bulky, electron-rich phosphine ligands is often crucial for successful amination of heteroaryl halides like 5-bromopyridines.[2][6]

Data Presentation: Comparison of Catalysts for Buchwald-Hartwig Amination of Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)SubstrateCoupling Partner
Pd₂(dba)₃ / XPhosNaOtBuToluene100Not SpecifiedHigh1-25-Bromopyridine derivativesPrimary Amines
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Not SpecifiedHigh1-25-Bromopyridine derivativesSecondary Amines
Pd-PEPPSI-IPrK₂CO₃t-BuOH801280-9515-BromopyridineVarious Amines

Note: Data for bromopyridines is often extrapolated from studies on similar aryl bromides. Specific conditions may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of a 5-bromopyridine. Optimization of the ligand, base, and solvent may be necessary for a given substrate.

  • Materials: 5-Bromopyridine (1.0 equiv), Amine (1.1-1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv), Anhydrous, degassed solvent (e.g., toluene or dioxane), Anhydrous magnesium sulfate or sodium sulfate, Solvents for extraction and chromatography.

  • Procedure:

    • To a glovebox or Schlenk line, add the palladium precatalyst and ligand to an oven-dried flask.

    • Add the solvent and stir for several minutes to form the active catalyst.

    • Add the base, 5-bromopyridine, and amine.

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst.[7] This reaction is highly valuable for the synthesis of substituted alkynes.

Data Presentation: Comparison of Catalysts for Sonogashira Coupling of Bromopyridines

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)SubstrateCoupling Partner
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-962.52-Amino-3-bromopyridinesTerminal Alkynes
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.690-9825-BromopyrimidineTerminal Alkynes
Pd/CNoneEt₃NH₂O801275-85103-BromopyridinePhenylacetylene

Experimental Protocol: General Procedure for Sonogashira Coupling

Below is a general experimental procedure for the Sonogashira coupling of a 5-bromopyridine with a terminal alkyne.

  • Materials: 5-Bromopyridine derivative (1.0 equiv), Terminal alkyne (1.2-1.5 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (e.g., triethylamine or diisopropylamine), Anhydrous, degassed solvent (e.g., THF or DMF), Saturated aqueous ammonium chloride, Solvents for extraction and chromatography.

  • Procedure:

    • To a Schlenk flask, add the 5-bromopyridine derivative, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent, the base, and finally the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat as required.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride.

    • Extract the mixture with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: 5-Bromopyridine Coupling Partner Catalyst & Ligand Base assemble Assemble Reaction under Inert Atmosphere reagents->assemble glassware Prepare Dry Glassware (Schlenk Flask) glassware->assemble add_solvent Add Degassed Solvent assemble->add_solvent 1. Evacuate/Backfill 2. Add Solvent react Heat and Stir add_solvent->react Set Temperature monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Continue if incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle for Cross-Coupling Reactions

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex Oxidative Addition (Ar-X) Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex Transmetalation (R-M) Product Product Transmetalation\nComplex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Navigating the Off-Target Landscape: A Comparative Guide to N-(5-bromopyridin-2-yl)methanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity profile. While a compound may exhibit high potency against its intended target, off-target activities can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a framework for comparing the off-target activity of N-(5-bromopyridin-2-yl)methanesulfonamide and its analogs.

Due to the absence of publicly available off-target screening data for this compound, this guide utilizes the well-characterized, multi-kinase inhibitor Dasatinib as an exemplar to illustrate the principles and data presentation formats for evaluating off-target activities. This template can be adapted to analyze proprietary or future experimental data for the compound of interest.

Comparative Off-Target Profile of Kinase Inhibitors

A critical step in characterizing a kinase inhibitor is to assess its binding affinity across a broad panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay that provides quantitative data on the interaction of a compound with hundreds of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound, with lower percentages indicating stronger binding.

Below is a sample table comparing the off-target profiles of Dasatinib and two other prominent kinase inhibitors, Imatinib and Bosutinib, against a selection of kinases. This format allows for a direct comparison of selectivity.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetDasatinib (% Control @ 1 µM)Imatinib (% Control @ 1 µM)Bosutinib (% Control @ 1 µM)
ABL1 0.5 1.5 0.8
SRC 1.2 35.01.5
KIT 2.5 2.0 15.0
PDGFRA 3.0 2.5 20.0
LCK1.845.02.2
EPHA25.060.08.0
VEGFR210.025.012.0
FLT38.018.09.0
Data is illustrative and based on publicly available information for the example compounds. Values in bold indicate primary targets.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the data, detailed experimental protocols are essential. The following sections outline the methodologies for common assays used to determine off-target kinase activity.

In Vitro Kinase Profiling: KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

Materials:

  • DNA-tagged recombinant kinases

  • Streptavidin-coated magnetic beads

  • Biotinylated, immobilized ligands specific for different kinase groups

  • Test compound (e.g., this compound analogs) dissolved in DMSO

  • Assay buffer (proprietary to the service provider)

  • qPCR reagents

Procedure:

  • Kinases are pre-incubated with the test compound at a specified concentration (e.g., 1 µM) in a multi-well plate.

  • The kinase-compound mixture is then added to wells containing the immobilized ligand on magnetic beads.

  • The binding reaction is allowed to reach equilibrium.

  • The beads are washed to remove unbound kinase.

  • The amount of bead-bound kinase is quantified by qPCR using primers specific for the DNA tag.

  • Results are expressed as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding of the test compound to the kinase.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

Materials:

  • Cultured cells expressing the target kinase(s)

  • Test compound

  • Lysis buffer

  • Antibodies for Western blotting or mass spectrometer for proteomic analysis

Procedure:

  • Intact cells are treated with the test compound or vehicle control (DMSO).

  • The treated cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a typical kinase inhibitor screening workflow and a simplified signaling pathway that could be affected by off-target activities.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation compound This compound Analogs kinase_panel Broad Kinase Panel (e.g., KINOMEscan) compound->kinase_panel Screening data_analysis Data Analysis (Selectivity Scoring) kinase_panel->data_analysis Quantitative Data hits Prioritized Hits data_analysis->hits Identify Potent/ Non-selective Compounds cell_assays Cell-Based Assays (e.g., CETSA, Phospho-flow) hits->cell_assays off_target_validation Off-Target Validation in a Cellular Context cell_assays->off_target_validation

Figure 1. A generalized workflow for identifying and validating off-target kinase activities.

signaling_pathway cluster_inhibitor Potential Off-Target Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound Analog Inhibitor->RTK Inhibitor->PI3K

Figure 2. Simplified PI3K/AKT/mTOR signaling pathway illustrating potential off-target inhibition.

Conclusion and Future Directions

The comprehensive assessment of off-target activities is paramount in the development of safe and effective kinase inhibitors. While no public data currently exists for this compound and its analogs, the methodologies and data presentation formats outlined in this guide provide a robust framework for such an evaluation. By employing broad kinase screening panels, validating hits in cellular contexts, and clearly presenting the comparative data, researchers can gain a deeper understanding of the selectivity of their compounds and make more informed decisions in the drug discovery process. It is recommended that future studies on this chemical series include comprehensive off-target profiling to fully elucidate their therapeutic potential and potential liabilities.

Safety Operating Guide

Proper Disposal of N-(5-bromopyridin-2-yl)methanesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for N-(5-bromopyridin-2-yl)methanesulfonamide is to consign it to an approved hazardous waste disposal plant. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, in line with established safety protocols, for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Precautions

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1] If contact occurs, wash skin with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust, fumes, or spray.[1] Use only in a well-ventilated area or outdoors.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final consignment.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any unused or waste this compound solid into a clearly labeled, sealable hazardous waste container.

    • This includes any contaminated items such as weighing paper or disposable spatulas.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

3. Labeling and Storage of Waste:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a certified waste disposal service.[1]

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2][3] Never dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Waste Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) C Solid Waste (Unused chemical, contaminated disposables) B->C Segregate Waste D Liquid Waste (Contaminated solvents, solutions) B->D Segregate Waste E Place in Labeled, Sealed Hazardous Waste Container C->E D->E F Store in Designated, Secure Area E->F G Arrange for Pickup by Approved Waste Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-(5-bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling N-(5-bromopyridin-2-yl)methanesulfonamide. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds, including brominated pyridines and sulfonamides. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazards associated with similar chemical structures, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required.
Hand Protection GlovesNitrile or neoprene gloves are recommended. Always check for perforations before use and change gloves frequently. Double gloving is advised.
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a low-permeability fabric should be worn.
Respiratory Fume Hood/RespiratorAll handling of the solid compound and its solutions should occur within a certified chemical fume hood. For situations with a higher risk of aerosol generation or spills, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation and Area Inspection:

    • Confirm the proper functioning of a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Clear the workspace of non-essential items.

    • Assemble all necessary laboratory equipment.

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid compound within the chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas) to handle the material.

  • Dissolution and Reaction Setup:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and dispose of PPE as outlined in the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Final Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHSO) office or a licensed hazardous waste disposal company.[1] Do not pour chemical waste down the drain.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Inspect Work Area (Fume Hood, Eyewash) don_ppe Don Required PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve execute Execute Experiment dissolve->execute decontaminate Decontaminate Surfaces & Equipment execute->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.